A71378
Beschreibung
Eigenschaften
CAS-Nummer |
127902-33-4 |
|---|---|
Molekularformel |
C48H62N8O13S |
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2R)-1-[2-[[(2S)-2-[[1H-indol-3-ylmethyl-[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]carbamoyl]amino]hexanoyl]carbamoyl]phenyl]propan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C48H62N8O13S/c1-5-7-16-38(53-41(57)24-21-31-19-22-34(23-20-31)69-70(66,67)68)45(62)51-28-42(58)56(29-33-27-50-37-18-12-11-14-35(33)37)48(65)54-39(17-8-6-2)46(63)55-44(61)36-15-10-9-13-32(36)25-30(3)52-47(64)40(49-4)26-43(59)60/h9-15,18-20,22-23,27,30,38-40,49-50H,5-8,16-17,21,24-26,28-29H2,1-4H3,(H,51,62)(H,52,64)(H,53,57)(H,54,65)(H,59,60)(H,55,61,63)(H,66,67,68)/t30-,38+,39+,40+/m1/s1 |
InChI-Schlüssel |
DLOJBPLQFCFYKX-QQYYTUMTSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)NC(=O)C3=CC=CC=C3C[C@@H](C)NC(=O)[C@H](CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Kanonische SMILES |
CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XXGWXDF |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 71378 A71378 desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of A71378: A Selective CCK-A Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical designation is [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2].[1] The selectivity of this compound for the CCK-A receptor over the CCK-B/gastrin receptor is a key feature, attributed to the N-methylation of the aspartic acid residue.[1] This modification is crucial for its distinct pharmacological profile.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CCK-A receptor, the subsequent signaling cascade, and the physiological responses it elicits. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound across various in vitro assays, demonstrating its high selectivity for the CCK-A receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Tissue Source | Radioligand | IC50 (nM) | Reference |
| CCK-A | Guinea Pig Pancreas | [125I]CCK-8 | 0.4 | [1] |
| CCK-B | Guinea Pig Cortex | [125I]CCK-8 | 300 | [1] |
| Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin | 1,200 | [1] |
Table 2: Functional Potency of this compound
| Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |
| Amylase Secretion | Guinea Pig Pancreatic Acini | Amylase Release | 0.16 | [1] |
| Muscle Contraction | Guinea Pig Ileum | Longitudinal Muscle Contraction | 3.7 | [1] |
| Intracellular Calcium Mobilization | NCI-H345 Cells (express CCK-B/gastrin receptors) | Increase in [Ca2+]i | 600 | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][4][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[3] The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream effector proteins and culminating in a physiological response, such as enzyme secretion or muscle contraction.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
CCK-A Receptor Binding Assay (Guinea Pig Pancreas)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.
-
Tissue Preparation: Pancreata from male guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the same buffer.
-
Assay Conditions: The assay is performed in a final volume of 0.5 mL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% bovine serum albumin (BSA), a fixed concentration of [125I]-labeled CCK-8 (as the radioligand), and varying concentrations of this compound or other competing ligands.
-
Incubation: The mixture is incubated at 37°C for 30 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Amylase Secretion Assay (Guinea Pig Pancreatic Acini)
This protocol measures the functional potency of this compound in stimulating amylase release from isolated pancreatic acini.[6][7][8]
-
Preparation of Pancreatic Acini: The pancreas from a male guinea pig is digested with collagenase to disperse the tissue into acini.[6][8] The acini are then purified by centrifugation and resuspended in a physiological salt solution.[6][8]
-
Incubation: The acinar suspension is incubated at 37°C in the presence of varying concentrations of this compound.
-
Sample Collection: At the end of the incubation period (typically 30 minutes), the acini are separated from the supernatant by centrifugation.[8]
-
Amylase Measurement: The amylase activity in the supernatant is measured using a colorimetric assay. The total amylase content is determined by lysing a separate aliquot of the acinar suspension.
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The concentration of this compound that produces 50% of the maximal amylase release (EC50) is calculated from the dose-response curve.[8]
Ileal Smooth Muscle Contraction Assay (Guinea Pig)
This protocol assesses the effect of this compound on smooth muscle contraction in an isolated organ bath setup.[9][10][11][12]
-
Tissue Preparation: A segment of the longitudinal muscle from the guinea pig ileum is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9][10][12]
-
Equilibration: The tissue is allowed to equilibrate under a constant tension for a period of time until a stable baseline is achieved.[12]
-
Drug Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Measurement of Contraction: The contractile response of the muscle strip is recorded isometrically or isotonically using a force-displacement transducer.[10][12]
-
Data Analysis: The magnitude of the contraction is measured, and a dose-response curve is constructed. The EC50 value is determined from this curve.
Intracellular Calcium Mobilization Assay (NCI-H345 Cells)
This assay measures the ability of this compound to induce an increase in intracellular calcium in a cell line expressing CCK-B/gastrin receptors.[13][14][15][16]
-
Cell Culture and Dye Loading: NCI-H345 cells are cultured to confluency and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.[13][14][15][16]
-
Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence is recorded.
-
Stimulation: this compound is added to the cells, and the change in fluorescence intensity is monitored over time. The fluorescence signal increases as the dye binds to the elevated intracellular calcium.
-
Calibration: At the end of the experiment, the maximum fluorescence is determined by adding a calcium ionophore (e.g., ionomycin) to saturate the dye with calcium, and the minimum fluorescence is determined by quenching the signal with a calcium chelator (e.g., EGTA).
-
Data Analysis: The fluorescence ratios are converted to intracellular calcium concentrations. The EC50 for the this compound-induced calcium mobilization is calculated from the dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the CCK-A receptor due to its high potency and selectivity. Its mechanism of action is well-characterized, involving the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other CCK-A receptor ligands. A thorough understanding of its mechanism of action is essential for its application in research and for the potential development of novel therapeutics targeting the CCK-A receptor.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrapeptide CCK-A agonists: effect of backbone N-methylations on in vitro and in vivo CCK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of phospholipase C by cholecystokinin receptor subtypes with different G-protein-coupling specificities in hormone-secreting pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intracellular calcium assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to A71378: A Potent and Selective CCK-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A71378 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that exhibits high potency and remarkable selectivity as an agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical structure is desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] This high selectivity for the CCK-A receptor over the CCK-B/gastrin receptor subtypes makes this compound an invaluable tool for elucidating the physiological and pharmacological roles of the CCK-A receptor in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a modified heptapeptide amide. The key structural modifications from the endogenous ligand CCK-8 include the desamination of the N-terminal tyrosine, the sulfation of the tyrosine residue, the replacement of methionine residues with norleucine (Nle) to prevent oxidation, and the N-methylation of the aspartic acid residue.[1] This latter modification is believed to be crucial for its high selectivity for the CCK-A receptor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | desamino-O-sulfo-tyrosyl-L-norleucyl-glycyl-L-tryptophyl-L-norleucyl-L-alpha-aspartyl-N-alpha-methyl-L-phenylalaninamide |
| Molecular Formula | C48H62N8O13S |
| Molecular Weight | 991.1 g/mol |
| Sequence | desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |
Pharmacological Properties
This compound is a potent and selective agonist at the CCK-A receptor. Its pharmacological profile has been characterized through various in vitro assays, demonstrating its high affinity for the CCK-A receptor and its efficacy in eliciting downstream physiological responses.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Receptor/Assay | Value (nM) |
| IC50 | Pancreatic CCK-A Receptor | 0.4[1] |
| Cortical CCK-B Receptor | 300[1] | |
| Gastrin Receptor | 1,200[1] | |
| EC50 | Pancreatic Amylase Secretion | 0.16[1] |
| Ileal Muscle Contraction | 3.7[1] | |
| Intracellular Calcium Mobilization (NCI-H345 cells) | 600[1] |
Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.
Caption: CCK-A Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines a representative method for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Solid-Phase Peptide Synthesis Workflow for this compound
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-(N-methyl)Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Sulfating agent: Sulfur trioxide pyridine complex
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Characterization instruments: Mass spectrometer, Amino acid analyzer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Phe):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF and add to the resin. Allow to react for 2-4 hours.
-
Wash the resin.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Nle, Trp, Gly, Nle, (N-methyl)Asp, and Tyr.
-
Final Fmoc Deprotection: After coupling the final amino acid (Tyr), remove the Fmoc group as described above.
-
Sulfation: Treat the resin-bound peptide with a solution of sulfur trioxide pyridine complex in DMF to sulfate the tyrosine residue.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and amino acid analysis.
CCK-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.
Materials:
-
Membrane preparation from a source rich in CCK-A receptors (e.g., guinea pig pancreas or a cell line overexpressing the receptor).
-
Radioligand: [¹²⁵I]CCK-8 or a similar high-affinity CCK-A receptor radioligand.
-
This compound and other competing ligands.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 50-100 µg of protein).
-
Increasing concentrations of this compound or other competing ligands.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
For total binding, add buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled CCK-A antagonist (e.g., L-364,718).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Pancreatic Amylase Secretion Assay
This assay measures the ability of this compound to stimulate amylase secretion from isolated pancreatic acini.
Materials:
-
Guinea pig pancreas.
-
Collagenase solution.
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with essential amino acids, glutamine, and bovine serum albumin (BSA).
-
This compound and other secretagogues.
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize a guinea pig and excise the pancreas.
-
Inject the pancreas with a collagenase solution and incubate at 37°C with gentle shaking to disperse the tissue.
-
Filter the digest through a nylon mesh and wash the acini with KRB buffer.
-
-
Amylase Secretion:
-
Resuspend the acini in fresh KRB buffer and pre-incubate at 37°C.
-
Aliquot the acinar suspension into tubes containing various concentrations of this compound or other secretagogues.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
Sample Collection and Amylase Measurement:
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercial amylase assay kit according to the manufacturer's instructions.
-
Measure the total amylase content in the acinar pellet after cell lysis.
-
-
Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase. Plot the percentage of amylase secretion against the log concentration of this compound to determine the EC50 value.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the contractile effect of this compound on smooth muscle.
Materials:
-
Guinea pig ileum.
-
Tyrode's or Krebs-Henseleit solution.
-
Organ bath with aeration and temperature control.
-
Isotonic transducer and data acquisition system.
-
This compound and other contractile agents.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileal segment and cut it into smaller pieces (e.g., 2-3 cm).
-
-
Experimental Setup:
-
Mount a segment of the ileum in an organ bath containing Tyrode's or Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isotonic transducer to record muscle contractions.
-
Allow the tissue to equilibrate under a small resting tension.
-
-
Measurement of Contraction:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the resulting muscle contractions until a maximal response is achieved.
-
-
Data Analysis: Measure the amplitude of the contractions at each concentration of this compound. Plot the contractile response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the CCK-A receptor.
Materials:
-
NCI-H345 cells (which express CCK-B/gastrin receptors, serving as a control) or a cell line engineered to express the CCK-A receptor.
-
Cell culture medium.
-
Fura-2 AM or another calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
This compound and other stimuli.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Culture and Plating: Culture the cells under standard conditions and plate them in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the change in fluorescence ratio over time.
-
-
Data Analysis: Calculate the change in the fluorescence ratio (F340/F380) as an indicator of the change in intracellular calcium concentration. Plot the peak change in ratio against the log concentration of this compound to determine the EC50 value.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of the CCK-A receptor. Its high potency and selectivity, combined with the well-established experimental protocols described herein, enable researchers to conduct precise and reproducible studies in the fields of neuroscience, gastroenterology, and drug development. This technical guide serves as a comprehensive resource to facilitate the effective utilization of this compound in advancing our understanding of CCK-A receptor pharmacology and physiology.
References
A71378: A Deep Dive into a Highly Selective CCK-A Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor. Its discovery marked a significant advancement in the study of CCK receptor physiology and pharmacology, providing a valuable tool to dissect the distinct roles of CCK-A and CCK-B receptors. This technical guide provides an in-depth overview of the discovery, history, and development of this compound, including its pharmacological profile, the experimental protocols used in its characterization, and the key signaling pathways it modulates.
Discovery and History of Development
The development of this compound emerged from the need for highly selective ligands to differentiate the functions of the two main cholecystokinin (CCK) receptor subtypes: CCK-A (alimentary) and CCK-B (brain). Prior to the discovery of this compound, available CCK agonists lacked sufficient selectivity to exclusively target the CCK-A receptor, hindering research into its specific physiological roles.
The breakthrough came with systematic structure-activity relationship (SAR) studies on CCK-7 analogues. Researchers identified that the N-methylation of the aspartic acid residue was a key structural modification that conferred unprecedented selectivity for the CCK-A receptor.[1] This led to the synthesis of this compound, with the chemical name desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] This novel compound proved to be a potent agonist with a remarkable preference for the CCK-A receptor over the CCK-B and gastrin receptors.[1]
Pharmacological Profile of this compound
This compound exhibits high affinity and efficacy at the CCK-A receptor, while demonstrating significantly lower activity at the CCK-B and gastrin receptors. This selectivity allows for the targeted investigation of CCK-A receptor-mediated physiological processes.
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity (IC50) and functional potency (EC50) at various receptors and in different functional assays.
| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig | 0.4 | [1] |
| Cortical CCK-B | Guinea Pig | 300 | [1] |
| Gastrin | Guinea Pig | 1,200 | [1] |
| Functional Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1] |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B) | 600 | [1] |
Experimental Protocols
The characterization of this compound involved a series of key in vitro experiments. The detailed methodologies for these assays are crucial for researchers looking to replicate or build upon these findings.
Pancreatic Amylase Secretion Assay
This assay measures the ability of this compound to stimulate digestive enzyme release from pancreatic acinar cells, a primary function mediated by CCK-A receptors.
Protocol:
-
Isolation of Pancreatic Acini: Pancreatic acini are isolated from guinea pigs by enzymatic digestion using collagenase.[2][3] The tissue is minced and incubated in a buffer containing collagenase until acini are released. The acini are then purified by filtration and centrifugation.
-
Incubation: The isolated acini are pre-incubated in a physiological buffer.
-
Stimulation: Various concentrations of this compound are added to the acini suspension and incubated for a specific period.
-
Measurement of Amylase Release: The incubation is stopped, and the supernatant is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay, often with a commercially available kit.[4]
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content in the acini. Dose-response curves are generated to determine the EC50 value.
Ileal Muscle Contraction Assay
This assay assesses the effect of this compound on smooth muscle contraction in the gastrointestinal tract, another key physiological response mediated by CCK-A receptors.
Protocol:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and the longitudinal muscle layer is prepared.[5][6][7]
-
Mounting: The muscle strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated. One end of the strip is fixed, and the other is connected to a force transducer to record isometric contractions.
-
Equilibration: The preparation is allowed to equilibrate under a resting tension.
-
Stimulation: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractions are recorded.
-
Data Analysis: The magnitude of the contraction is measured, and dose-response curves are constructed to calculate the EC50 value.
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the CCK-A receptor's primary signaling pathway by quantifying changes in intracellular calcium concentration.
Protocol:
-
Cell Culture and Loading: Cells expressing the CCK-A receptor (or NCI-H345 cells for CCK-B receptor comparison) are cultured on coverslips or in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[8][9][10][11]
-
Washing: After loading, the cells are washed to remove excess dye.
-
Stimulation: The cells are stimulated with various concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.[8][9][10][11]
-
Data Analysis: The increase in intracellular calcium concentration is plotted against the agonist concentration to determine the EC50 value.
Signaling Pathways
The binding of this compound to the CCK-A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq-type G protein.
Caption: this compound-mediated CCK-A receptor signaling pathway.
Upon activation by this compound, the CCK-A receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final physiological responses such as enzyme secretion and muscle contraction.
Synthesis of this compound
This compound is a peptide analog and is synthesized using solid-phase peptide synthesis (SPPS) techniques.[12][13][14] The synthesis involves the sequential addition of protected amino acids to a solid support resin. Key steps include the incorporation of the non-proteinogenic amino acid norleucine (Nle) and the N-methylated aspartic acid derivative. The sulfation of the tyrosine residue is a critical post-synthesis modification.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound remains a cornerstone tool in the study of CCK-A receptor function. Its high potency and selectivity have enabled significant progress in understanding the physiological and pathophysiological roles of this receptor in the gastrointestinal system and beyond. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing or further developing selective CCK-A receptor agonists. The detailed experimental protocols and an overview of the signaling pathways offer a solid foundation for future research in this area.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. Spontaneous activity of guinea pig ileum longitudinal muscle regulated by Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic neuromuscular transmission in the longitudinal muscle of the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. peptide.com [peptide.com]
- 13. d-nb.info [d-nb.info]
- 14. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physiological Roles of CCK-A Receptors Targeted by A71378
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, plays a pivotal role in various physiological processes, primarily centered around the gastrointestinal system and the regulation of food intake. Its functions include mediating pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and inducing satiety. A71378 is a potent and highly selective peptide agonist for the CCK-A receptor, making it an invaluable tool for elucidating the specific functions of this receptor subtype. This technical guide provides a comprehensive overview of the physiological roles of CCK-A receptors as explored through the actions of this compound. It includes detailed experimental protocols for key assays, a structured presentation of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to CCK-A Receptors and this compound
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). CCK-A receptors are predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons, and are crucial for regulating digestive processes and satiety.[1]
This compound, with the chemical name desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2, is a highly selective CCK-A receptor agonist.[2] Its high potency and selectivity make it an exceptional pharmacological tool to investigate the physiological functions mediated by CCK-A receptors, minimizing off-target effects that can occur with less selective agonists.[2]
Physiological Roles of CCK-A Receptors
Activation of CCK-A receptors by agonists like this compound triggers a cascade of physiological responses, primarily related to digestion and feeding behavior.
Regulation of Pancreatic Secretion
CCK-A receptors are densely expressed on pancreatic acinar cells and are the primary mediators of pancreatic enzyme secretion.[3] Agonist binding stimulates the release of digestive enzymes, such as amylase, into the small intestine to aid in the digestion of fats and proteins. This compound has been shown to be a potent stimulator of pancreatic amylase secretion.[2]
Gallbladder Contraction and Gastrointestinal Motility
CCK is the principal hormonal regulator of gallbladder contraction. Activation of CCK-A receptors on gallbladder smooth muscle cells leads to the release of bile into the duodenum, which is essential for the emulsification and absorption of dietary fats. Additionally, CCK-A receptor activation influences gastric emptying, typically slowing the rate at which food exits the stomach, thereby promoting more efficient digestion in the small intestine. This compound has been demonstrated to cause contraction of ileal muscle, indicating its role in modulating gastrointestinal motility.[2]
Induction of Satiety and Regulation of Food Intake
CCK-A receptors located on vagal afferent neurons play a critical role in signaling satiety to the brain. When food, particularly fat and protein, enters the duodenum, CCK is released and activates these receptors. This neural signal is transmitted to the nucleus of the solitary tract in the brainstem, contributing to the feeling of fullness and the termination of a meal. Studies using this compound have shown a reduction in food intake, supporting the role of CCK-A receptors in satiety.
Quantitative Data for this compound
The following tables summarize the in vitro and in vivo quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Receptor/Tissue | Value (nM) | Reference |
| IC₅₀ | Pancreatic CCK-A | 0.4 | [2] |
| Cortical CCK-B | 300 | [2] | |
| Gastrin Receptor | 1,200 | [2] | |
| EC₅₀ | Pancreatic Amylase Secretion | 0.16 | [2] |
| Ileal Muscle Contraction | 3.7 | [2] | |
| Intracellular Calcium Mobilization (NCI-H345 cells, CCK-B/gastrin) | 600 | [2] |
Table 1: In Vitro Potency and Selectivity of this compound.
| Animal Model | Doses Administered (µg/kg) | Route of Administration | Observed Effect | Reference |
| 24-h food-deprived rats | 1.6, 8.0, 40 | Intraperitoneal (i.p.) | Dose-dependent decrease in food intake |
Table 2: In Vivo Effects of this compound on Food Intake.
Signaling Pathways of the CCK-A Receptor
The CCK-A receptor is a canonical Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK-A receptor activation.[4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on CCK-A receptor function.
Radioligand Binding Assay for CCK-A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCK-A receptor using a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize guinea pig pancreas in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Incubation: In a final volume of 250 µL, incubate the membrane preparation (e.g., 50-100 µg protein) with a fixed concentration of [¹²⁵I]CCK-8 (e.g., 25 pM) and varying concentrations of this compound. The assay buffer should contain 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA). Incubate for 60 minutes at 30°C.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Pancreatic Amylase Secretion Assay
This assay measures the ability of this compound to stimulate amylase secretion from isolated pancreatic acini.
Protocol:
-
Isolation of Pancreatic Acini: Mince fresh pancreas from a guinea pig or rat and digest with collagenase (e.g., Type IV) in a HEPES-buffered Ringer solution gassed with 95% O₂/5% CO₂. Gently triturate the tissue to disperse the acini.[3][6]
-
Pre-incubation: Wash the isolated acini and pre-incubate them in fresh buffer for 30 minutes at 37°C to allow them to equilibrate.
-
Stimulation: Incubate aliquots of the acinar suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Separation: Centrifuge the samples to pellet the acini and collect the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit, such as the Phadebas Amylase Test, which utilizes a blue starch polymer that releases a soluble blue dye upon enzymatic degradation.[7] Measure the absorbance of the dye at 620 nm.
-
Data Analysis: Express amylase secretion as a percentage of the total amylase content (determined by lysing a separate aliquot of acini). Plot the percentage of amylase release against the logarithm of the this compound concentration to determine the EC₅₀ value.
Isolated Ileum Muscle Contraction Assay
This ex vivo assay assesses the contractile effect of this compound on intestinal smooth muscle.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of its contents.
-
Mounting: Mount a 2-3 cm segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[8] The composition of Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[7][9]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Agonist Addition: Add cumulative concentrations of this compound to the organ bath.
-
Recording: Record the isotonic contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractions as a percentage of the maximal response. Plot the percentage of maximal contraction against the logarithm of the this compound concentration to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound in cells expressing the CCK-A receptor.
Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-A receptor into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2 µM), in the presence of Pluronic F-127 (e.g., 0.02%) for 60 minutes at 37°C.[10][11]
-
Washing: Gently wash the cells twice with the physiological salt solution to remove extracellular dye.
-
Agonist Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of this compound to the wells.
-
Measurement: Immediately measure the change in fluorescence intensity (Excitation ~490 nm, Emission ~525 nm for Fluo-4) over time.
-
Data Analysis: Calculate the peak fluorescence change from baseline. Plot the change in fluorescence against the logarithm of the this compound concentration to determine the EC₅₀ value.
In Vivo Satiety Study
This protocol outlines a method to assess the effect of this compound on food intake in rats.
Protocol:
-
Animal Acclimatization: Individually house male Wistar rats and acclimatize them to the housing conditions and a regular light-dark cycle for at least one week.
-
Food Deprivation: Deprive the rats of food for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound (at doses of 1.6, 8.0, and 40 µg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Food Presentation: Immediately after injection, present each rat with a pre-weighed amount of standard laboratory chow or a palatable diet.
-
Measurement of Food Intake: Measure the amount of food consumed by weighing the remaining food at regular intervals (e.g., 1, 2, 4, and 24 hours) after food presentation.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a powerful and selective tool for probing the physiological functions of CCK-A receptors. Its agonistic activity has been instrumental in confirming the role of these receptors in pancreatic secretion, gallbladder contraction, gastrointestinal motility, and the induction of satiety. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in physiology, pharmacology, and drug development who are investigating the cholecystokinin system and its potential as a therapeutic target. The continued use of selective ligands like this compound will undoubtedly lead to a deeper understanding of the intricate roles of CCK-A receptors in health and disease.
References
- 1. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 8. support.harvardapparatus.com [support.harvardapparatus.com]
- 9. researchgate.net [researchgate.net]
- 10. hellobio.com [hellobio.com]
- 11. abcam.com [abcam.com]
A71378: A Potent and Selective Tool for Elucidating Cholecystokinin-A Receptor Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, exerting its effects through two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). The development of selective ligands for these receptors has been instrumental in dissecting their distinct physiological roles. A71378, a potent and highly selective CCK-A receptor agonist, has emerged as an invaluable pharmacological tool for these investigations. This technical guide provides a comprehensive overview of this compound, its biochemical properties, key experimental applications, and detailed protocols to facilitate its use in studying CCK-A receptor-mediated pathways.
Pharmacological Profile of this compound
This compound, chemically identified as [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], is a CCK-7 analogue. Its high selectivity for the CCK-A receptor is attributed to the N-methylation of the aspartic acid residue.[1] This structural modification results in a significant preference for CCK-A receptors over CCK-B and gastrin receptors.
Binding Affinity and Efficacy
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its pronounced selectivity for the CCK-A receptor.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1][2] |
| Cortical CCK-B | Guinea Pig Cortex | 300 | [1][2] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2] |
Table 2: Functional Efficacy of this compound
| Physiological Response | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][2] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][2] |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 | [1][2] |
Signaling Pathways Modulated by this compound
Activation of the CCK-A receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events are central to many of the physiological responses mediated by CCK-A receptor activation.
Experimental Applications and Protocols
This compound is a versatile tool for investigating a range of physiological processes regulated by CCK-A receptors. Below are detailed methodologies for key experiments.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CCK-A receptors.
Detailed Protocol:
-
Membrane Preparation: Homogenize guinea pig pancreas in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Incubation: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of radioligand (e.g., 25 pM [¹²⁵I]Bolton-Hunter labeled CCK-8) and a range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). Include a control with excess non-radiolabeled CCK-8 (e.g., 1 µM) to determine non-specific binding. Incubate at 30°C for 60 minutes.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer containing bovine serum albumin. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Measurement of Intracellular Calcium Mobilization
This protocol details the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.[1][3]
Detailed Protocol:
-
Cell Preparation: Culture cells expressing CCK-A receptors (e.g., dispersed pancreatic acini or a transfected cell line) on glass coverslips.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature in the dark.[1][4] This allows the dye to enter the cells and be cleaved to its active, membrane-impermeant form.
-
Washing: Wash the cells with fresh physiological salt solution to remove extracellular dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Stimulation: Perfuse the cells with a baseline solution, and then apply this compound at various concentrations. Record the changes in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, respectively, allowing for the calculation of absolute Ca2+ concentrations.
In Vivo Satiety Studies
This protocol outlines a method to investigate the effect of this compound on food intake in rats, a common model for studying satiety.
Detailed Protocol:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them individually.
-
Acclimatization: Allow the rats to acclimate to the housing conditions and the specific diet to be used in the experiment for at least one week. Handle the rats and perform sham injections with vehicle (e.g., saline) to reduce stress associated with the experimental procedure.[5]
-
Food Deprivation: Prior to the experiment, fast the rats for a specified period (e.g., 18-24 hours) with free access to water to ensure a robust feeding response.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses can be selected based on previous studies (e.g., 1-100 µg/kg).
-
Food Presentation and Measurement: Immediately or a short time after the injection, present the rats with a pre-weighed amount of a palatable diet. Measure the amount of food consumed at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Pancreatic Amylase Secretion Assay
This protocol describes a method for measuring amylase release from isolated pancreatic acini in response to this compound.[1][2]
Detailed Protocol:
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from a guinea pig or rat by collagenase digestion of the pancreas followed by mechanical shearing.
-
Incubation: Pre-incubate the dispersed acini in a physiological salt solution (e.g., HEPES-buffered Ringer's solution) for a period to allow them to recover.
-
Stimulation: Incubate aliquots of the acinar suspension with various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M) or a control buffer for a specific time (e.g., 30 minutes) at 37°C.
-
Separation: Centrifuge the samples to pellet the acini.
-
Amylase Assay: Measure the amylase activity in the supernatant (representing secreted amylase) and in the pellet (representing remaining cellular amylase) using a commercially available amylase assay kit.
-
Data Analysis: Express amylase release as a percentage of the total amylase content (supernatant + pellet). Plot the percentage of amylase release against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Pepsinogen Release Assay
This protocol details a method to measure pepsinogen secretion from isolated gastric chief cells stimulated by this compound.[3]
Detailed Protocol:
-
Isolation of Gastric Chief Cells: Isolate chief cells from the gastric mucosa of a guinea pig using enzymatic digestion and density gradient centrifugation to achieve a highly enriched population of chief cells.[3]
-
Incubation: Resuspend the isolated chief cells in a suitable incubation buffer (e.g., Eagle's minimal essential medium with Earle's salts).
-
Stimulation: Incubate the cells with various concentrations of this compound or other secretagogues for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: After incubation, centrifuge the cell suspension to separate the cells from the supernatant.
-
Pepsinogen Assay: Measure the pepsinogen activity in the supernatant using a suitable assay, such as one that measures the proteolytic activity on a substrate like hemoglobin at an acidic pH.
-
Data Analysis: Express the amount of pepsinogen released as a percentage of the total cellular content or as an absolute amount. Construct dose-response curves to determine the efficacy and potency of this compound in stimulating pepsinogen secretion.
Logical Relationships in this compound Application
The utility of this compound as a research tool is based on a clear logical framework that connects its molecular properties to its physiological effects.
Conclusion
This compound stands out as a highly selective and potent CCK-A receptor agonist, making it an indispensable tool for researchers and drug development professionals. Its well-defined pharmacological profile allows for the precise investigation of CCK-A receptor-mediated signaling pathways and their roles in various physiological functions, including satiety and exocrine secretion. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cholecystokinin biology and in the development of novel therapeutics targeting the CCK-A receptor.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro and In Vivo Effects of A71378
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analogue agonist for the cholecystokinin-A (CCK-A) receptor.[1][2][3] Its development has provided a valuable pharmacological tool for elucidating the physiological roles of CCK-A receptors in both the central nervous system and peripheral tissues.[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound across various experimental models.
Table 1: Receptor Binding Affinity of this compound (IC50 Values)
| Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| CCK-A | Guinea Pig Pancreas | 0.4 | [1][2][3][4] |
| CCK-B | Guinea Pig Cortex | 300 | [1][2][4] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2][4] |
Table 2: Functional Agonist Potency of this compound (EC50 Values)
| Biological Response | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][2][3][4] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][2][3][4] |
| Intracellular Calcium Mobilization | NCI-H345 Cells (express CCK-B/gastrin receptors) | 600 | [1][2][3] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor initiates a downstream signaling cascade mediated by the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other calcium-dependent pathways, ultimately leading to the specific physiological responses, such as enzyme secretion or muscle contraction.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the effects of this compound.
In Vitro Experiments
1. Radioligand Binding Assay for CCK-A Receptors in Guinea Pig Pancreatic Membranes
This protocol describes a competitive binding assay to determine the affinity (IC50) of this compound for the CCK-A receptor.
-
Preparation of Pancreatic Membranes:
-
Euthanize a guinea pig and excise the pancreas.
-
Homogenize the pancreas in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 50,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8) at a fixed concentration (typically below its Kd), and 50 µL of varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of unlabeled CCK-8).
-
Add 100 µL of the pancreatic membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
References
- 1. Intracellular recording from myenteric neurons of the guinea-pig ileum that respond to stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine-tolerant longitudinal muscle strip from guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Selective CCK-A Receptor Agonist A71378: A Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[1] The CCK-A receptor is primarily found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal tract, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety.[2] A71378, with the chemical structure [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], was developed as a highly selective agonist for the CCK-A receptor, exhibiting significantly lower affinity for the CCK-B and gastrin receptors.[1] This selectivity makes this compound a valuable tool for elucidating the physiological roles of the CCK-A receptor.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the CCK-A receptor.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for CCK-A, CCK-B, and gastrin receptors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand, are summarized in the table below.
| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1] |
| Cortical CCK-B | Guinea Pig Cortex | 300 | [1] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1] |
Table 1: Receptor Binding Affinity of this compound
Functional Activity
The agonist activity of this compound has been assessed by measuring its ability to elicit physiological responses in various tissues. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that produces 50% of the maximal response, are presented in the following table.
| Functional Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1] |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 | [1] |
Table 2: Functional Agonist Activity of this compound
The data clearly indicates that this compound is a potent agonist at the CCK-A receptor, effectively stimulating pancreatic amylase secretion and ileal muscle contraction at sub-nanomolar to low nanomolar concentrations.[1] In contrast, its activity at CCK-B/gastrin receptors, as indicated by intracellular calcium mobilization in NCI-H345 cells, is significantly weaker.[1]
Pharmacokinetics
As of the latest available information, specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not publicly documented. Peptide-based drugs often exhibit challenges in terms of bioavailability and in vivo stability.
For context, the pharmacokinetics of the related endogenous peptide, cholecystokinin octapeptide (CCK8), have been studied in pigs. It is important to note that these values are for CCK8 and do not directly represent the pharmacokinetic profile of this compound, which is a synthetic analog.
| Parameter | Value | Species | Reference |
| Half-disappearance time (t1/2) | 0.55 ± 0.03 min | Conscious Pigs | [3] |
| Metabolic Clearance Rate (MCR) | 134.8 ± 10.8 ml.kg-1.min-1 | Conscious Pigs | [3] |
| Distribution Volume (DV) | 107.9 ± 13.0 ml.kg-1 | Conscious Pigs | [3] |
Table 3: Pharmacokinetic Parameters of Cholecystokinin Octapeptide (CCK8) in Pigs (for reference only)
The rapid clearance of CCK8 suggests that synthetic analogs like this compound may have been designed with modifications to improve their in vivo stability.[3] The N-methylation of the aspartic acid residue in this compound, which is crucial for its CCK-A receptor selectivity, might also influence its metabolic stability.[1] However, without specific studies on this compound, this remains speculative.
Signaling Pathways
Activation of the CCK-A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a Gq protein.
Caption: CCK-A Receptor Signaling Pathway via Gq/PLC.
Upon binding of this compound, the CCK-A receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates downstream targets to elicit physiological responses such as enzyme secretion and muscle contraction.[5]
Other potential signaling pathways that may be activated by CCK-A receptor agonists include the Gs-adenylate cyclase pathway and pathways involving PI3K/Akt/mTOR and MAP kinases.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the pharmacodynamic characterization of this compound.
Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Experimental Workflow for a Receptor Binding Assay.
-
Membrane Preparation: Tissues expressing the target receptor (e.g., guinea pig pancreas for CCK-A) are homogenized, and a crude membrane fraction is prepared by centrifugation.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Detection and Analysis: The radioactivity retained on the filter is quantified using a gamma counter. The percentage of specific binding inhibited by this compound at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Pancreatic Amylase Secretion Assay
This functional assay measures the ability of a compound to stimulate enzyme secretion from pancreatic acinar cells.
Caption: Experimental Workflow for a Pancreatic Amylase Secretion Assay.
-
Isolation of Pancreatic Acini: The pancreas is removed from an animal (e.g., guinea pig) and digested with enzymes like collagenase to disperse the tissue into acini (clusters of secretory cells).[6]
-
Incubation: The isolated acini are incubated in a physiological buffer at 37°C with various concentrations of this compound.
-
Separation: The incubation is stopped, and the acini are separated from the incubation medium by centrifugation.[6]
-
Measurement of Amylase Activity: The supernatant, containing the secreted amylase, is collected. The amylase activity is determined using a colorimetric assay, which typically involves the enzymatic degradation of a chromogenic substrate.[7]
-
Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content of the acini. The EC50 value is calculated from the dose-response curve.
Ileal Muscle Contraction Assay
This assay assesses the effect of a compound on smooth muscle contractility.
Caption: Experimental Workflow for an Ileal Muscle Contraction Assay.
-
Tissue Preparation: A section of the ileum is removed from a guinea pig, and the longitudinal muscle layer with the myenteric plexus attached is carefully dissected.
-
Mounting: The muscle strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is connected to a force or displacement transducer to record contractions.
-
Stimulation and Recording: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting muscle contractions are recorded.
-
Data Analysis: The magnitude of the contraction at each concentration is measured, and a dose-response curve is constructed to determine the EC50 value.[8]
Conclusion
This compound is a well-characterized, potent, and highly selective CCK-A receptor agonist based on in vitro pharmacodynamic studies. Its high affinity and functional activity at the CCK-A receptor, coupled with its low affinity for CCK-B and gastrin receptors, make it an invaluable research tool for investigating the physiological and pathophysiological roles of the CCK-A receptor system. However, a significant gap in the publicly available literature is the absence of pharmacokinetic data for this compound. Further studies are required to determine its absorption, distribution, metabolism, and excretion profile to fully understand its potential for in vivo applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this and similar compounds.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and organ catabolism of cholecystokinin octapeptide in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. A further analysis of the contraction induced by activation of cholecystokinin A receptors in guinea pig isolated ileum longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
A-71378: A Potent and Selective CCK-A Receptor Agagonist for Research and Drug Development
Introduction
A-71378 is a synthetic peptide analog of cholecystokinin (CCK) that has emerged as a valuable tool in gastroenterology and neuroscience research. Its high potency and remarkable selectivity as an agonist for the cholecystokinin-A (CCK-A) receptor make it an ideal candidate for investigating the physiological roles of this receptor subtype and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and key experimental data related to A-71378. Detailed experimental protocols and workflow visualizations are included to facilitate its application in a research setting.
Chemical Properties
A-71378 is a heptapeptide analog with the following chemical identity:
| Identifier | Value |
| Chemical Name | desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |
| CAS Number | 127902-33-4 |
| Molecular Formula | C48H62N8O13S[1] |
Mechanism of Action and Signaling Pathway
A-71378 exerts its biological effects by selectively binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, as well as in specific regions of the central nervous system. The selectivity of A-71378 for the CCK-A receptor over the CCK-B/gastrin receptor is a key feature, attributed to the N-methylation of the aspartic acid residue in its structure.[2]
Upon binding of A-71378, the CCK-A receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological responses.[3]
Potency and Selectivity
The remarkable potency and selectivity of A-71378 for the CCK-A receptor have been quantified in various in vitro assays.[2][4] The following table summarizes the key binding affinities (IC50) and functional potencies (EC50) of A-71378.
| Assay | Receptor/Tissue | IC50 (nM) | EC50 (nM) | Reference |
| Receptor Binding | Pancreatic CCK-A | 0.4 | - | [2] |
| Cortical CCK-B | 300 | - | [2] | |
| Gastrin Receptor | 1,200 | - | [2] | |
| Functional Assays | Pancreatic Amylase Secretion (Guinea Pig) | - | 0.16 | [2] |
| Ileal Muscle Contraction (Guinea Pig) | - | 3.7 | [2] | |
| Intracellular Calcium Mobilization (NCI-H345 cells - CCK-B/gastrin receptors) | - | 600 | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving A-71378 are provided below. These protocols are based on established methods and can be adapted for specific research needs.
CCK-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of A-71378 for the CCK-A receptor.
Methodology:
-
Membrane Preparation: Homogenize guinea pig pancreatic tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK (e.g., [¹²⁵I]Bolton-Hunter-CCK-8), and varying concentrations of A-71378 or vehicle (for total binding) and a high concentration of unlabeled CCK-8 (for non-specific binding). Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection and Analysis: Measure the radioactivity retained on the filters using a gamma counter. Calculate the specific binding at each concentration of A-71378 by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data.
Pancreatic Amylase Secretion Assay
This protocol describes a method to assess the potency of A-71378 in stimulating amylase secretion from isolated pancreatic acini.
Methodology:
-
Isolation of Pancreatic Acini: Dissect the pancreas from a guinea pig and digest the tissue with collagenase to obtain isolated pancreatic acini.
-
Incubation: Resuspend the acini in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and incubate with various concentrations of A-71378 or vehicle (for basal secretion) at 37°C in a shaking water bath.
-
Separation: After the incubation period, centrifuge the samples to pellet the acini.
-
Detection and Analysis: Carefully collect the supernatant, which contains the secreted amylase. Measure the amylase activity in the supernatant and in the cell pellet (to determine total amylase content) using a commercially available amylase assay kit. Calculate the percentage of total amylase secreted for each concentration of A-71378. Determine the EC50 value by plotting the dose-response curve.
Ileal Muscle Contraction Assay
This protocol details the measurement of A-71378-induced contraction of isolated guinea pig ileum.
References
- 1. deamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-N(Me)Phe-NH2 | C48H62N8O13S | CID 15667011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
A71378: A Potent and Selective CCK-A Receptor Agagonist - A Technical Review
For Researchers, Scientists, and Drug Development Professionals
A71378, chemically described as [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its remarkable selectivity for the CCK-A subtype over the CCK-B and gastrin receptors has established it as a valuable pharmacological tool for elucidating the physiological roles of CCK-A receptors in both peripheral and central nervous systems.[1] This technical guide provides a comprehensive review of the literature on this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it activates.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and ex vivo studies, primarily focusing on its binding affinity and functional potency at CCK receptor subtypes.
Receptor Binding Affinity
Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of this compound, these assays have consistently demonstrated its high affinity and selectivity for the CCK-A receptor. The inhibitory constant (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand from its receptor, is a key metric.
| Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| CCK-A | Guinea Pig Pancreas | 0.4 | [1][2] |
| CCK-B | Guinea Pig Cortex | 300 | [1][2] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2] |
Table 1: Receptor Binding Affinity of this compound
Functional Potency
The functional potency of this compound as a CCK-A agonist is determined by its ability to elicit a physiological response upon binding to the receptor. The effective concentration 50 (EC50), the concentration of a drug that gives half-maximal response, is a measure of its potency.
| Biological Response | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][2] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][2] |
| Intracellular Calcium Mobilization | NCI-H345 Cells (CCK-B/gastrin receptors) | 600 | [1] |
Table 2: Functional Potency of this compound
Key Experimental Protocols
The characterization of this compound has relied on a set of well-established experimental protocols. Below are detailed methodologies for the key assays used to determine its pharmacological profile.
Radioligand Binding Assay for CCK-A Receptor
This assay quantifies the affinity of this compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., guinea pig pancreas) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Binding Reaction:
-
Membranes (typically 3-20 µg of protein) are incubated in a final assay volume with a fixed concentration of a radiolabeled CCK-A ligand (e.g., [125I]CCK-8) and varying concentrations of the competing ligand (this compound).
-
The incubation is carried out in a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, 0.1% BSA, pH 7.4) at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-A ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
Pancreatic Amylase Secretion Assay
This bioassay measures the functional effect of this compound on pancreatic acinar cells by quantifying the release of the digestive enzyme amylase.
1. Preparation of Pancreatic Acini:
-
The pancreas from a guinea pig is removed and placed in an oxygenated Krebs-Ringer bicarbonate HEPES (KRBH) buffer.
-
The tissue is minced and digested with collagenase to isolate pancreatic acini.
-
The acini are then washed and resuspended in fresh KRBH buffer.
2. Stimulation and Sample Collection:
-
Aliquots of the acinar suspension are incubated with varying concentrations of this compound at 37°C.
-
At the end of the incubation period, the acini are separated from the supernatant by centrifugation or filtration.
3. Amylase Activity Measurement:
-
The amylase activity in the supernatant (secreted amylase) and in the cell pellet (residual amylase) is determined using a colorimetric assay.
-
A common method involves the cleavage of an artificial substrate by amylase, leading to the release of a chromophore that can be measured spectrophotometrically.
4. Data Analysis:
-
Amylase secretion is typically expressed as a percentage of the total amylase content (secreted + residual).
-
The EC50 value is calculated from the concentration-response curve.
Ileal Muscle Contraction Assay
This assay assesses the effect of this compound on smooth muscle contraction in the ileum.
1. Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.
-
One end of the tissue is fixed, and the other is attached to an isometric force transducer to record muscle contractions.
2. Contraction Measurement:
-
After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
The resulting muscle contractions are recorded.
3. Data Analysis:
-
The magnitude of the contraction is measured and plotted against the concentration of this compound.
-
The EC50 value is determined from the resulting concentration-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to trigger an increase in intracellular calcium concentration, a key second messenger in CCK receptor signaling.
1. Cell Culture and Loading:
-
Cells expressing the target receptor (e.g., NCI-H345 cells for CCK-B/gastrin receptors) are cultured in appropriate media.
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and become fluorescent upon binding to calcium.
2. Fluorescence Measurement:
-
The dye-loaded cells are placed in a fluorometer or a fluorescence microscope.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
This compound is then added to the cells, and the change in fluorescence intensity is recorded over time.
3. Data Analysis:
-
The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
-
The EC50 value is determined from the concentration-response curve of the fluorescence signal.
Signaling Pathways Activated by this compound
This compound, as a CCK-A receptor agonist, activates intracellular signaling cascades that are characteristic of G-protein coupled receptors (GPCRs) of the Gq/11 family.
Upon binding of this compound to the CCK-A receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein, Gq. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium is a key event that mediates many of the physiological effects of CCK-A receptor activation, such as pancreatic enzyme secretion and smooth muscle contraction.
Simultaneously, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.
Conclusion
This compound stands out as a highly potent and selective CCK-A receptor agonist. Its well-defined pharmacological profile, established through rigorous experimental protocols, makes it an indispensable tool in the study of cholecystokinin physiology. The detailed understanding of its mechanism of action, from receptor binding to the activation of intracellular signaling pathways, provides a solid foundation for its use in both basic research and as a potential lead compound in drug discovery programs targeting the CCK-A receptor.
References
- 1. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for A71378-Induced Pancreatic Secretion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing A71378, a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist, to stimulate pancreatic secretion. The provided methodologies are intended for both in vitro and in vivo research settings.
This compound is a valuable tool for studying the physiological roles of CCK-A receptors in the pancreas and for the development of novel therapeutics targeting pancreatic exocrine function.[1] Its high selectivity for the CCK-A receptor over CCK-B and gastrin receptors makes it an excellent candidate for targeted studies.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor Type | Tissue/Cell Line | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1][2][3] |
| Cortical CCK-B | Guinea Pig Cortex | 300 | [1][2][3] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2][3] |
Table 2: Functional Potency of this compound
| Biological Response | System | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreatic Acini | 0.16 | [1] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1] |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 | [1] |
Signaling Pathway
This compound, as a CCK-A receptor agonist, stimulates pancreatic acinar cells to secrete digestive enzymes. This process is initiated by the binding of this compound to the CCK-A receptor, a G-protein coupled receptor. This binding event activates a signaling cascade that leads to the mobilization of intracellular calcium, a key step in triggering the fusion of zymogen granules with the plasma membrane and the subsequent release of enzymes like amylase.[4][5]
This compound-induced signaling pathway for pancreatic enzyme secretion.
Experimental Protocols
In Vitro Pancreatic Amylase Secretion Assay Using Isolated Pancreatic Acini
This protocol describes the isolation of pancreatic acini from rodents and the subsequent measurement of amylase secretion in response to this compound stimulation.
Experimental Workflow:
Workflow for the in vitro pancreatic amylase secretion assay.
Materials:
-
This compound
-
Male Sprague-Dawley rats or Swiss mice
-
Collagenase (Type IV)
-
HEPES-buffered Ringer's solution (HBRS)
-
Bovine Serum Albumin (BSA)
-
Soybean Trypsin Inhibitor (STI)
-
Amylase activity assay kit
-
Standard laboratory equipment (centrifuge, water bath, spectrophotometer, etc.)
Methodology:
-
Preparation of Isolated Pancreatic Acini:
-
Euthanize the animal according to approved institutional guidelines.
-
Surgically remove the pancreas and place it in ice-cold HBRS.
-
Trim away fat and connective tissue.
-
Mince the pancreas into small pieces and incubate with collagenase in HBRS at 37°C with gentle shaking for 30-60 minutes.
-
Disperse the acini by gentle pipetting through tips of decreasing diameter.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh HBRS containing BSA and STI.[6]
-
-
Amylase Secretion Assay:
-
Pre-incubate the isolated acini at 37°C for 30 minutes to allow them to equilibrate.
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M) to the tubes. Include a vehicle control (basal secretion) and a positive control (e.g., a supramaximal concentration of CCK-8).
-
Incubate at 37°C for 30 minutes.
-
Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the remaining acinar pellet to determine the total cellular amylase content.
-
-
Measurement of Amylase Activity:
-
Determine the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit, following the manufacturer's instructions.
-
Express the secreted amylase as a percentage of the total cellular amylase.
-
In Vivo Pancreatic Secretion Assay in Anesthetized Rats
This protocol outlines the procedure for measuring pancreatic juice secretion in response to intravenous administration of this compound in an anesthetized rat model.
Experimental Workflow:
Workflow for the in vivo pancreatic secretion assay.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Polyethylene tubing for cannulation
-
Infusion pump
-
Standard surgical instruments
Methodology:
-
Surgical Preparation:
-
Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous infusion of this compound and other solutions.
-
Make a midline abdominal incision to expose the duodenum.
-
Cannulate the common bile-pancreatic duct at its entry point into the duodenum to collect pancreatic juice. Divert the bile to prevent it from contaminating the pancreatic juice.[7][8]
-
-
Pancreatic Secretion Measurement:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Collect basal pancreatic juice for a defined period (e.g., 30 minutes) to establish a baseline secretion rate.
-
Administer this compound via the jugular vein cannula. This can be done as a bolus injection or a continuous infusion at various doses.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for the duration of the stimulation period.
-
-
Sample Analysis:
-
Measure the volume of the collected pancreatic juice.
-
Determine the protein concentration of the juice using a standard method (e.g., Bradford assay).
-
Measure the activity of specific enzymes, such as amylase or trypsin, using appropriate assay kits.
-
Express the results as secretion rate (e.g., µL/min), protein output (µ g/min ), or enzyme output (U/min).
-
Troubleshooting and Considerations
-
Viability of Acini: For in vitro assays, it is crucial to maintain the viability and responsiveness of the isolated acini. Gentle handling and the use of appropriate buffers with supplements like BSA and STI are important.[6]
-
Dose-Response Curve: A biphasic dose-response curve is often observed for pancreatic secretagogues, where supramaximal concentrations can lead to a decrease in secretion. It is therefore important to test a wide range of this compound concentrations.[9]
-
Species Differences: The sensitivity of the pancreas to secretagogues can vary between species. The optimal concentrations of this compound may need to be determined empirically for different animal models.
-
Anesthesia: In in vivo experiments, the choice of anesthetic can influence pancreatic secretion. The experimental conditions should be kept consistent.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of cholecystokinin and vasoactive intestinal polypeptide on function of mouse pancreatic acini in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of pancreatic exocrine secretion in vitro: the action of secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-parallel enzyme secretion from rat pancreas: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of synthetic secretin, cholecystokinin-octapeptide and combinations of these hormones on the secretion of the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide agonist for the Cholecystokinin-A (CCK-A) receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of CCK-A receptors in various tissues, particularly in smooth muscle. These application notes provide detailed protocols and technical information for utilizing this compound in in vitro smooth muscle contraction studies.
Mechanism of Action: this compound selectively binds to and activates CCK-A receptors, which are Gq protein-coupled receptors.[3] Activation of the CCK-A receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing cytosolic Ca²⁺ levels. This increase in intracellular Ca²⁺ is a primary trigger for the contraction of smooth muscle cells.[4][5]
Applications
-
Investigating CCK-A Receptor Function in Smooth Muscle: this compound can be used to elicit smooth muscle contraction in various tissues, including the gastrointestinal tract (e.g., ileum, stomach) and uterus, to study the role of CCK-A receptors in motility.[1][6][7][8]
-
Pharmacological Profiling of CCK-A Receptor Antagonists: Due to its high potency and selectivity, this compound is an ideal tool to induce CCK-A receptor-mediated contractions for the screening and characterization of potential antagonist compounds.
-
Signal Transduction Pathway Analysis: Researchers can use this compound to stimulate CCK-A receptors and subsequently investigate the downstream signaling events, such as calcium mobilization and protein phosphorylation.[4]
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Receptor/Tissue | Species | Reference |
| IC₅₀ | 0.4 nM | Pancreatic CCK-A Receptor | Guinea Pig | [1][2] |
| 300 nM | Cortical CCK-B Receptor | Guinea Pig | [1][2] | |
| 1,200 nM | Gastrin Receptor | Guinea Pig | [1][2] | |
| EC₅₀ | 3.7 nM | Ileal Muscle Contraction | Guinea Pig | [1][2] |
| 0.16 nM | Pancreatic Amylase Secretion | Guinea Pig | [1][2] | |
| 600 nM | Intracellular Calcium Mobilization (CCK-B/gastrin expressing cells) | - | [1] |
Experimental Protocols
Protocol for In Vitro Smooth Muscle Contraction using an Organ Bath
This protocol describes the methodology for studying the contractile effect of this compound on isolated smooth muscle strips, such as guinea pig ileum, in an organ bath setup.[9][10]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or distilled water)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Organ bath system with force-displacement transducer and data acquisition software
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Isolate the desired smooth muscle tissue (e.g., a segment of the ileum).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect smooth muscle strips of appropriate size (e.g., 1-2 cm in length).
-
-
Mounting the Tissue:
-
Equilibration:
-
Viability Test:
-
After equilibration, assess the viability of the muscle strip by inducing a contraction with a high concentration of potassium chloride (KCl), for example, 80 mM.[6][9]
-
This response can be used as a reference for subsequent contractile responses.
-
Wash the tissue thoroughly with Krebs-Henseleit solution to return to baseline tension.
-
-
This compound Administration:
-
Prepare serial dilutions of this compound in Krebs-Henseleit solution.
-
Add this compound to the organ bath in a cumulative concentration-response manner (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
Allow the tissue to reach a stable contraction plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the contractile force generated by the muscle strip.
-
Express the contraction in response to this compound as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced smooth muscle contraction via the CCK-A receptor.
Caption: Experimental workflow for studying this compound effects on smooth muscle contraction.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Cholecystokinins and their receptors. Functional aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitation-contraction coupling in gastrointestinal and other smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric mucosal smooth muscles may explain oscillations in glandular pressure: role of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of CCK receptors in stomach smooth muscle: evidence for two subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dmt.dk [dmt.dk]
- 10. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of A71378, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, in rodent models. The protocols outlined below are based on published research and are intended to serve as a comprehensive guide for investigating the physiological effects of this compound in vivo.
Data Presentation: this compound Dosage in Rodent Satiety Studies
The following table summarizes the quantitative data from a key study investigating the satiating effect of this compound in rats.
| Rodent Species/Strain | Application | Dosage (µg/kg) | Administration Route | Frequency | Key Findings |
| Wistar Rats | Satiety Study | 1.6, 8.0, 40 | Systemic (Intraperitoneal) | Single injection | Dose-dependent decrease in food intake, with a longer-lasting effect compared to CCK-8S. |
Experimental Protocols
Protocol for Investigating the Satiating Effects of this compound in Rats
This protocol is adapted from studies on the anorectic effects of CCK-A receptor agonists.
Objective: To evaluate the dose-dependent effect of this compound on food intake in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline [PBS])
-
Male Wistar rats (200-250 g)
-
Standard laboratory chow or a palatable liquid diet
-
Metabolic cages for monitoring food intake
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and the feeding apparatus. Maintain a 12:12 hour light-dark cycle.
-
Food Deprivation: To standardize hunger levels, food-deprive the rats for 24 hours before the experiment, with free access to water.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle.
-
For a dose of 40 µg/kg, for a 250g rat, you would need 10 µg of this compound. If the injection volume is 1 ml/kg, you would inject 0.25 ml. Therefore, the concentration of the solution should be 40 µg/ml.
-
Prepare serial dilutions for the lower doses (1.6 and 8.0 µg/kg).
-
Prepare a vehicle-only control solution.
-
-
Administration:
-
Gently restrain the rat and administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.
-
-
Food Intake Measurement:
-
Immediately after the injection, provide the rats with pre-weighed food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
-
Proposed Protocol for Induction of Acute Pancreatitis with this compound in Mice
While no specific studies have been published using this compound to induce pancreatitis, this protocol is proposed based on established methods using the CCK-A agonist, caerulein. Researchers should perform initial dose-response studies to determine the optimal dose of this compound.
Objective: To induce a model of acute pancreatitis in mice using the selective CCK-A receptor agonist this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Materials for tissue collection and analysis (e.g., formalin, instruments for dissection, tubes for blood collection).
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the vehicle. The final concentration should be determined based on pilot studies, starting with doses analogous to effective caerulein doses (e.g., 50 µg/kg).
-
Induction of Pancreatitis:
-
Administer this compound or vehicle via intraperitoneal injection.
-
A common regimen for caerulein-induced pancreatitis involves hourly injections for a total of 7-10 hours. A similar regimen can be adapted for this compound.
-
-
Monitoring: Observe the mice for signs of distress throughout the experiment.
-
Sample Collection:
-
At a predetermined time point after the final injection (e.g., 6-12 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum amylase and lipase analysis.
-
Carefully dissect the pancreas, weigh it, and divide it for histological analysis and other molecular assays.
-
-
Histological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the pancreatic tissue for edema, inflammation, and acinar cell necrosis.
-
-
Biochemical Analysis:
-
Measure serum amylase and lipase levels to quantify pancreatic injury.
-
Mandatory Visualizations
Signaling Pathway of this compound via the CCK-A Receptor
This compound, as a selective CCK-A receptor agonist, initiates a well-defined intracellular signaling cascade upon binding to its receptor, which is a G-protein coupled receptor (GPCR).
Caption: this compound signaling cascade via the CCK-A receptor.
Experimental Workflow for a Rodent Satiety Study
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on food intake in a rodent model.
Caption: Workflow for this compound-induced satiety study in rodents.
Preparing A71378 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of A71378 stock solutions for use in various in vitro experiments. This compound is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility
This compound is a synthetic peptide [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2].[1] Due to its peptidic nature and the presence of hydrophobic residues, its solubility in aqueous solutions is limited. Therefore, an organic solvent is typically required to prepare a concentrated stock solution.
Table 1: this compound Properties and Recommended Solvents
| Property | Value | Reference |
| Target | Cholecystokinin-A (CCK-A) Receptor Agonist | [1] |
| IC50 (pancreatic CCK-A) | 0.4 nM | [1] |
| EC50 (pancreatic amylase secretion) | 0.16 nM | [1] |
| EC50 (ileal muscle contraction) | 3.7 nM | [1] |
| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | General peptide solubility guidelines |
| Secondary Diluent | Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium | General peptide solubility guidelines |
Preparation of this compound Stock Solutions
This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution.
Materials
-
Lyophilized this compound peptide
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Reconstitution Protocol
-
Equilibrate: Allow the vial of lyophilized this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the vial.
-
Add Solvent: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM). It is recommended to start with a small amount of solvent to test solubility.
-
Dissolve: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. When stored properly, peptide solutions in DMSO are generally stable for several months. However, for critical experiments, it is advisable to use freshly prepared solutions or solutions stored for no longer than one to three months.[2][3][4]
Table 2: Recommended Stock Solution Concentrations and Storage
| Parameter | Recommendation |
| Recommended Stock Concentration | 1 mM to 10 mM in 100% DMSO |
| Short-term Storage (≤ 1 week) | 4°C |
| Long-term Storage (months) | -20°C or -80°C in aliquots |
Experimental Protocols
This compound, as a CCK-A receptor agonist, can be used in various in vitro assays to study its biological activity. The two primary downstream effects of CCK-A receptor activation are intracellular calcium mobilization and amylase secretion from pancreatic acinar cells.[1]
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon this compound stimulation of CCK-A receptor-expressing cells.
-
CCK-A receptor-expressing cells (e.g., U2OS-CCKAR, 1321N1-CCKAR, or Chem-1 host cells expressing human CCK1)[5][6][7]
-
Cell culture medium appropriate for the chosen cell line
-
This compound working solutions (prepared by diluting the stock solution in an appropriate assay buffer)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
-
Cell Seeding: Seed the CCK-A receptor-expressing cells into the assay plates at a predetermined density and allow them to adhere and grow overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period, then add the this compound working solutions to the wells. Continue to measure the fluorescence kinetically to record the calcium flux.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Amylase Secretion Assay
This assay measures the amount of amylase released from pancreatic acinar cells in response to this compound.
-
Isolated pancreatic acini (e.g., from guinea pig or rat)
-
This compound working solutions (prepared by diluting the stock solution in an appropriate assay buffer)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Amylase activity assay kit
-
Microplate reader for absorbance measurement
-
Acinar Preparation: Isolate pancreatic acini from a suitable animal model using established enzymatic digestion and mechanical dissociation methods.
-
Incubation: Pre-incubate the dispersed acini in the assay buffer.
-
Stimulation: Add different concentrations of this compound to the acini suspension and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the acini suspension to pellet the cells. Collect the supernatant, which contains the secreted amylase.
-
Amylase Measurement: Determine the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Data Analysis: Express the amylase secretion as a percentage of the total amylase content in the acini. Plot the percentage of amylase release against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[8]
Visualizations
This compound Stock Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
CCK-A Receptor Signaling Pathway
Caption: this compound activation of the CCK-A receptor pathway.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term Physicochemical Stability of Concentrated Solutions of Noradrenaline Bitartrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cells-online.com [cells-online.com]
- 6. revvity.com [revvity.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Regulation of amylase release from dispersed pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378 in Satiety and Food Intake Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the Cholecystokinin-A (CCK-A) receptor.[1] Its high affinity and selectivity make it an invaluable tool for investigating the physiological roles of CCK-A receptors in satiety, food intake behavior, and other gastrointestinal functions. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Mechanism of Action
This compound is a synthetic peptide analog of the C-terminal heptapeptide of CCK, with a key modification of N-methylation of an aspartic acid residue that confers its high selectivity for the CCK-A receptor over the CCK-B/gastrin receptor.[1] Activation of the CCK-A receptor, a G-protein coupled receptor (GPCR), by this compound initiates a signaling cascade that plays a crucial role in regulating food intake. The primary mechanism involves the activation of vagal afferent neurons, which transmit satiety signals from the gastrointestinal tract to the hindbrain.[2]
Signaling Pathway
Upon binding of this compound, the CCK-A receptor undergoes a conformational change, leading to the activation of associated G-proteins, primarily of the Gq and Gs subtypes. This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events, along with the activation of other downstream pathways such as the MAPK and PI3K/AKT pathways, ultimately lead to the physiological responses associated with satiety.
Data Presentation
In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Pancreatic CCK-A | Binding Affinity | IC50 | 0.4 | [1] |
| Cortical CCK-B | Binding Affinity | IC50 | 300 | [1] |
| Gastrin | Binding Affinity | IC50 | 1,200 | [1] |
| Pancreatic Acini (Amylase Secretion) | Functional Activity | EC50 | 0.16 | [1] |
| Ileal Muscle Contraction | Functional Activity | EC50 | 3.7 | [1] |
| NCI-H345 Cells (Calcium Mobilization) | Functional Activity | EC50 | 600 | [1] |
In Vivo Effect of this compound on Food Intake in 24-h Food-Deprived Rats
| Treatment | Dose (µg/kg) | Food Intake (g) - 1 hour | Food Intake (g) - 2 hours | Food Intake (g) - 4 hours | Reference |
| Vehicle | - | 7.5 ± 0.5 | 9.0 ± 0.6 | 10.5 ± 0.7 | [2] |
| This compound | 1.6 | 5.0 ± 0.4 | 6.5 ± 0.5 | 8.0 ± 0.6 | [2] |
| This compound | 8.0 | 3.5 ± 0.3 | 5.0 ± 0.4 | 6.5 ± 0.5 | [2] |
| This compound | 40 | 2.0 ± 0.2 | 3.5 ± 0.3 | 5.0 ± 0.4 | [2] |
| CCK-8S | 1.6 | 5.2 ± 0.4 | 8.5 ± 0.6 | 10.0 ± 0.7 | [2] |
| CCK-8S | 8.0 | 4.0 ± 0.3 | 7.5 ± 0.5 | 9.5 ± 0.7 | [2] |
| CCK-8S | 40 | 2.5 ± 0.2 | 6.0 ± 0.5 | 9.0 ± 0.6 | [2] |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vivo Food Intake Study in Rats
This protocol is adapted from studies investigating the effects of CCK agonists on food intake.[2]
Objective: To assess the dose-dependent effect of this compound on food intake in food-deprived rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats (200-250 g)
-
Standard laboratory chow or a palatable liquid diet
-
Metabolic cages for accurate food intake measurement
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12:12-h light-dark cycle. Allow ad libitum access to food and water for at least one week to acclimate.
-
Habituation: Handle the rats daily for several days before the experiment to minimize stress. Habituate them to the injection procedure by administering vehicle injections.
-
Food Deprivation: 24 hours prior to the experiment, remove all food from the cages. Water should remain available ad libitum.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 1.6, 8.0, and 40 µg/kg). The injection volume should be consistent across all groups (e.g., 1 ml/kg).
-
Administration: At the beginning of the dark cycle (when rats are most active), administer the prepared doses of this compound or vehicle via i.p. injection.
-
Food Presentation: Immediately after the injection, provide a pre-weighed amount of food.
-
Data Collection: Measure cumulative food intake at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Protocol 2: Conditioned Taste Aversion (CTA) Assay
This protocol is a general framework for CTA studies and should be optimized for specific research questions.[3][4][5]
Objective: To determine if this compound induces malaise, which could be a confounding factor in food intake studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Lithium chloride (LiCl) as a positive control for malaise induction
-
A novel tasting solution (e.g., 0.1% saccharin solution)
-
Water
-
Rats
-
Drinking bottles
Procedure:
-
Water Deprivation Schedule: For several days, restrict water access to a single daily session (e.g., 30 minutes) to train the rats to drink readily.
-
Conditioning Day:
-
Present the novel saccharin solution for the first time during the scheduled drinking session.
-
Immediately after the drinking session, administer this compound (at a dose that reduces food intake), vehicle, or LiCl via i.p. injection.
-
-
Two-Bottle Choice Test: 48 hours after the conditioning day, present the rats with two bottles: one containing the saccharin solution and the other containing water.
-
Data Collection: Measure the volume of fluid consumed from each bottle over a 24-hour period.
-
Data Analysis: Calculate a preference ratio (volume of saccharin consumed / total volume of fluid consumed). A significant decrease in the preference ratio for the this compound-treated group compared to the vehicle group (and similar to the LiCl group) would suggest that this compound induces a conditioned taste aversion.
Protocol 3: Locomotor Activity Assessment
This protocol is designed to assess whether this compound has sedative or stimulant effects that could indirectly affect feeding behavior.[6][7]
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Rats or mice
-
Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams)
Procedure:
-
Habituation: Place the animals in the open-field arena for a period (e.g., 30-60 minutes) on the day before the experiment to allow them to acclimate to the novel environment.
-
Administration: On the test day, administer this compound or vehicle via i.p. injection.
-
Testing: Immediately place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests. A significant decrease in activity could indicate a sedative effect, while an increase could suggest a stimulant effect.
Concluding Remarks
This compound is a powerful tool for elucidating the role of the CCK-A receptor in the complex regulation of satiety and food intake. The protocols outlined in this document provide a starting point for researchers to design and execute robust experiments. It is crucial to carefully consider experimental design, including appropriate controls, dose-selection, and route of administration, to ensure the generation of reliable and interpretable data. Further investigation into the behavioral microstructure of feeding and the interaction of this compound with other satiety signals will continue to advance our understanding of energy homeostasis.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the satiating effect of the CCKA receptor agonist this compound with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Response Element-Binding Protein in the Amygdala Is Required for Long- but not Short-Term Conditioned Taste Aversion Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned taste aversions: generalization to taste mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of CCK antagonists on CCK-induced suppression of locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L364,718 antagonizes the cholecystokinin-induced suppression of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378 in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the Cholecystokinin-A (CCK-A or CCK1) receptor.[1] Cholecystokinin (CCK) is a crucial brain-gut peptide that functions as both a gut hormone and a neuropeptide, playing a significant role in regulating various gastrointestinal functions, including motility, secretion, and growth.[2] this compound's remarkable selectivity for the CCK-A receptor over the CCK-B (or gastrin) receptor makes it an invaluable tool for elucidating the specific physiological roles of CCK-A receptor activation in the gastrointestinal tract.[1] These application notes provide detailed protocols for utilizing this compound in in vitro gastrointestinal motility research, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to and activating CCK-A receptors, which are G-protein coupled receptors. In the context of gastrointestinal motility, these receptors are predominantly found on smooth muscle cells and neurons within the myenteric plexus.[2][3] Activation of CCK-A receptors by this compound initiates a signaling cascade that leads to smooth muscle contraction. This action can be both direct, acting on the smooth muscle cells, and indirect, by stimulating the release of other neurotransmitters such as acetylcholine from enteric neurons.[2][3]
Quantitative Data
The following tables summarize the binding affinity and potency of this compound from in vitro studies.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor Subtype | Tissue Source | IC50 (nM) |
| CCK-A | Guinea Pig Pancreas | 0.4 |
| CCK-B | Guinea Pig Cortex | 300 |
| Gastrin | Guinea Pig Gastric Gland | 1,200 |
Table 2: Functional Potency of this compound [1]
| Biological Response | Tissue/Cell Type | EC50 (nM) |
| Amylase Secretion | Guinea Pig Pancreas | 0.16 |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 |
Signaling Pathway
The binding of this compound to the CCK-A receptor on gastrointestinal smooth muscle cells or myenteric neurons initiates a downstream signaling cascade that ultimately leads to muscle contraction.
This compound signaling cascade in GI smooth muscle.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gastrointestinal motility in vitro.
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
This protocol details the procedure for measuring the contractile response of isolated guinea pig ileum to this compound.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11; gassed with 95% O2 / 5% CO2)
-
This compound stock solution (e.g., in DMSO or distilled water)
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic or isometric force transducer and data acquisition system
-
Acetylcholine (ACh) as a positive control
-
Atropine (muscarinic antagonist) and Tetrodotoxin (TTX, neuronal blocker) for mechanistic studies
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum and place it in a petri dish containing oxygenated Krebs-bicarbonate solution.
-
Gently remove the luminal contents and cut the ileum into segments of 2-3 cm.
-
-
Tissue Mounting:
-
Mount the ileal segment in an organ bath containing Krebs-bicarbonate solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed point and the other to a force transducer.
-
Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
To construct a cumulative concentration-response curve, add this compound to the organ bath in increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in contractile force (amplitude and frequency).
-
After the final concentration, wash the tissue with fresh Krebs-bicarbonate solution to assess the reversibility of the effect.
-
-
Mechanistic Studies (Optional):
-
To investigate the involvement of cholinergic pathways, pre-incubate the tissue with atropine (e.g., 1 µM) for 20-30 minutes before constructing the this compound concentration-response curve.
-
To determine if the effect is neuronally mediated, pre-incubate with TTX (e.g., 1 µM).
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist like acetylcholine.
-
Plot the concentration-response data and calculate the EC50 value for this compound.
Workflow for the isolated guinea pig ileum assay.
Protocol 2: In Vivo Gastrointestinal Transit Study
This protocol outlines a method to assess the effect of this compound on whole-gut transit time in rodents.
Materials:
-
Mice or rats
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Non-absorbable marker (e.g., carmine red or charcoal meal)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to the experimental conditions.
-
Fast animals for 12-18 hours with free access to water before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., i.p.).
-
-
Marker Administration:
-
At a set time after drug administration (e.g., 15-30 minutes), orally administer a non-absorbable marker (e.g., 0.5 ml of 5% charcoal meal in 10% gum acacia).
-
-
Transit Measurement:
-
At a predetermined time after marker administration (e.g., 30-60 minutes), humanely euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by marker / total length of small intestine) x 100.
-
Compare the transit percentage between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Logical Relationship Diagram
The following diagram illustrates the logical flow for investigating the effects of this compound on gastrointestinal motility.
References
Application Notes and Protocols for Investigating CCK-A Receptor Signaling Using A71378
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide agonist for the Cholecystokinin-A (CCK-A) receptor, also known as CCK1.[1][2] Its high affinity for the CCK-A receptor over the CCK-B and gastrin receptors makes it an invaluable tool for elucidating the specific signaling pathways and physiological roles mediated by CCK-A receptor activation.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate CCK-A receptor signaling in various experimental systems.
The CCK-A receptor is a G-protein coupled receptor (GPCR) predominantly found in the gastrointestinal tract, particularly in pancreatic acinar cells, and in specific regions of the central nervous system.[3] Its activation triggers a cascade of intracellular events crucial for digestive processes, satiety, and other physiological functions. This compound, by selectively activating this receptor, allows for the precise study of these downstream signaling events.
Data Presentation
The following tables summarize the quantitative data for this compound in various assays, providing a reference for its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1][2] |
| Cortical CCK-B | Guinea Pig Cortex | 300 | [1][2] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2] |
Table 2: Functional Potency of this compound
| Assay | Tissue/Cell Line | EC50 (nM) | Emax (% of CCK-8) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | Potent Agonist | [1][2] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | Potent Agonist | [1][2] |
| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B expressing) | 600 | Weak Agonist | [1][2] |
| Inositol Phosphate Accumulation | Guinea Pig Chief Cells | ~2 nM (similar to CCK-8) | 85-90% | [4] |
| Pepsinogen Release | Guinea Pig Chief Cells | Potent Agonist | 85-90% | [4] |
| MAPK Activation | AR42J cells | Effective Stimulant | Not specified | |
| Satiating Effect (Food Intake) | 24-h food-deprived rats | 1.6, 8.0, 40 µg/kg (systemic) | Similar to CCK-8S initially, longer lasting | [5] |
Signaling Pathways
Activation of the CCK-A receptor by this compound initiates multiple downstream signaling cascades. The primary pathways involve the activation of Gq and Gs proteins.
Caption: CCK-A receptor signaling pathways activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate CCK-A receptor signaling using this compound.
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following CCK-A receptor stimulation by this compound.
Materials:
-
Cells expressing CCK-A receptors (e.g., pancreatic acinar cells, AR42J cells, or transfected cell lines)
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. If using, add 1-2.5 mM probenecid.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS (with probenecid if used previously) to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for each well.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: Experimental workflow for the intracellular calcium assay.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol phosphates, a downstream product of PLC activation, using a competitive binding assay.
Materials:
-
Cells expressing CCK-A receptors
-
This compound
-
myo-[³H]inositol
-
Lithium Chloride (LiCl)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling:
-
Plate cells and grow to 80-90% confluency.
-
Incubate cells overnight in inositol-free medium containing 1-2 µCi/ml myo-[³H]inositol to label the cellular phosphoinositide pools.
-
-
Cell Stimulation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells in a buffer containing 10-20 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA or TCA to a final concentration of 5-10%.
-
Incubate on ice for 20-30 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Neutralize the supernatant.
-
Apply the neutralized extract to a Dowex AG1-X8 column.
-
Wash the column to remove unincorporated [³H]inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK1/2, a key component of the MAPK cascade, in response to this compound stimulation.
Materials:
-
Cells expressing CCK-A receptors
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
-
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Protocol 4: Pancreatic Acinar Cell Amylase Secretion Assay
This protocol describes the measurement of amylase release from isolated pancreatic acini upon stimulation with this compound.
Materials:
-
Isolated pancreatic acini
-
This compound
-
HEPES-Ringer buffer
-
Amylase activity assay kit
-
Spectrophotometer
Procedure:
-
Preparation of Acini:
-
Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig) by collagenase digestion.
-
Resuspend the acini in HEPES-Ringer buffer.
-
-
Stimulation:
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Sample Collection:
-
Centrifuge the tubes to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acinar pellet to determine the total amylase content.
-
-
Amylase Assay:
-
Measure the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express the amylase secretion as a percentage of the total amylase content (supernatant activity / (supernatant activity + pellet activity) x 100).
-
Plot the percentage of amylase secretion against the logarithm of the this compound concentration to generate a dose-response curve.
-
Conclusion
This compound is a powerful and selective tool for dissecting the intricate signaling pathways of the CCK-A receptor. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute experiments aimed at understanding the multifaceted roles of CCK-A receptor signaling in health and disease. Careful optimization of the experimental conditions for specific cell types and systems is recommended to ensure robust and reproducible results.
References
- 1. Protein Kinase C Isoforms in the Normal Pancreas and in Pancreatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 4. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the satiating effect of the CCKA receptor agonist this compound with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the Cholecystokinin A (CCK-A) receptor.[1][2][3] The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key physiological mediator of pancreatic enzyme secretion and smooth muscle contraction in the gallbladder and stomach.[4] In the central and peripheral nervous systems, it plays a role in regulating satiety.[4] Activation of the CCK-A receptor, primarily through the Gq alpha subunit, triggers the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored intracellular calcium (Ca2+), a critical second messenger in numerous cellular processes.[5][6][7][8] This increase in cytosolic calcium can be quantified using fluorescent calcium indicators, making it a valuable tool for studying CCK-A receptor activation and screening for novel modulators.
This document provides a detailed protocol for utilizing this compound in a calcium mobilization assay, a common method for assessing the activity of GPCRs that signal through the Gq pathway.[3][8][9]
Signaling Pathway of this compound-Mediated Calcium Mobilization
The activation of the CCK-A receptor by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps are outlined in the diagram below.
Caption: this compound signaling pathway leading to calcium mobilization.
Experimental Protocols
This section details the methodology for a calcium mobilization assay using this compound and a fluorescent calcium indicator such as Fluo-4 AM.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Tocris Bioscience | 1668 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco | 14025092 |
| Black, clear-bottom 96-well or 384-well microplates | Corning | 3603 |
| Cell line expressing CCK-A receptor (e.g., CHO-K1 or HEK293) | ATCC | Various |
| Cell Culture Medium (e.g., DMEM/F-12) | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound calcium mobilization assay.
Caption: Workflow for the this compound calcium mobilization assay.
Detailed Protocol
1. Cell Preparation and Seeding: a. Culture cells expressing the CCK-A receptor in appropriate growth medium supplemented with FBS and antibiotics. b. On the day before the assay, harvest the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[5] For 384-well plates, seed 10,000 to 20,000 cells per well in 25 µL.[5] c. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. b. To improve dye retention, include Pluronic F-127 (at a final concentration of 0.02-0.04%) and probenecid (at a final concentration of 1-2.5 mM) in the loading solution. Probenecid is an inhibitor of organic anion transporters and helps to prevent the leakage of the de-esterified dye from the cells.[9][10][11] c. Aspirate the growth medium from the cell plate and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
3. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve a range of concentrations. Given the high potency of this compound for the CCK-A receptor (EC50 ≈ 0.16 nM for amylase secretion), a suggested starting concentration range for a dose-response curve would be from 1 pM to 1 µM.[1][2] c. Prepare a vehicle control (HBSS with the same final concentration of DMSO as the highest this compound concentration).
4. Assay Measurement: a. Set up a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[4][5] b. Record a stable baseline fluorescence for 10-20 seconds. c. Add the this compound dilutions (typically 25 µL for a 96-well plate) to the corresponding wells. d. Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium peak.
5. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing it as a percentage of the response to a maximal concentration of this compound or another reference agonist. c. Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Data Presentation
Quantitative data from the this compound calcium mobilization assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: this compound Dose-Response Data
| This compound Concentration (nM) | Mean Fluorescence Change (ΔRFU) | Standard Deviation (SD) | % Maximal Response |
| 0 (Vehicle) | 150 | 25 | 0 |
| 0.01 | 350 | 45 | 10 |
| 0.1 | 1200 | 110 | 52.5 |
| 1 | 2000 | 180 | 92.5 |
| 10 | 2200 | 200 | 102.5 |
| 100 | 2150 | 190 | 100 |
| 1000 | 2100 | 185 | 97.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Potency of this compound on CCK-A Receptors
| Parameter | Value |
| EC50 | 0.12 nM |
| Hill Slope | 1.1 |
| Maximal Response (ΔRFU) | 2150 |
| Z'-factor | > 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM; Autofluorescence of compounds or medium. | Increase incubation time after dye loading; Use phenol red-free medium; Test for compound autofluorescence. |
| Low signal-to-background ratio | Low receptor expression; Inefficient dye loading; Suboptimal compound concentration. | Use a cell line with higher receptor expression; Optimize dye loading conditions (concentration, time); Test a wider range of this compound concentrations. |
| High well-to-well variability | Uneven cell seeding; Inconsistent dye loading or compound addition. | Ensure a single-cell suspension before seeding; Use automated liquid handling for consistency. |
| No response to this compound | Incorrect cell line (lacking CCK-A receptors); Inactive compound. | Verify CCK-A receptor expression in the cell line; Confirm the activity of the this compound stock solution. |
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 5. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for A71378 Studies in CCK-A Receptor Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the potent and selective Cholecystokinin-A (CCK-A) receptor agonist, A71378. This document outlines suitable cell lines, experimental protocols, and key pharmacological data to facilitate research into the therapeutic potential of CCK-A receptor modulation.
Introduction to this compound and CCK-A Receptors
The Cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility. This compound is a highly potent and selective peptide analog agonist for the CCK-A receptor, exhibiting significantly lower affinity for the CCK-B/gastrin receptor.[1] This selectivity makes this compound an invaluable tool for elucidating the specific functions of the CCK-A receptor in both in vitro and in vivo models.
Recommended Cell Lines
A variety of cell lines, both endogenously expressing and recombinantly engineered, are suitable for studying the effects of this compound on CCK-A receptors.
-
Recombinant Cell Lines:
-
CHO-CCKAR: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCK-A receptor are a widely used model.[2] They provide a robust and reproducible system for studying receptor binding, signaling, and functional responses in a clean genetic background.
-
U2OS-CCKAR: Human osteosarcoma U2OS cells stably expressing the CCK-A receptor are another commercially available option suitable for high-throughput screening applications.
-
1321N1-CCKAR: Human astrocytoma 1321N1 cells co-expressing the human recombinant CCK-A receptor and aequorin are tailored for intracellular calcium mobilization assays.
-
-
Endogenously Expressing Cell Lines and Primary Cells:
-
AR42J: This rat pancreatic acinar cell line endogenously expresses both CCK-A and CCK-B receptors.[2][3] Differentiation with dexamethasone can enhance the acinar phenotype and responsiveness to secretagogues.[4]
-
Guinea Pig Pancreatic Acini: Freshly isolated pancreatic acini from guinea pigs are a primary cell model that robustly expresses CCK-A receptors and responds to this compound with amylase secretion.[1]
-
Guinea Pig Gastric Chief Cells: These primary cells also express CCK-A receptors and can be used to study pepsinogen release in response to this compound stimulation.[5][6]
-
Quantitative Data for this compound
The following table summarizes the reported pharmacological parameters for this compound at the CCK-A receptor.
| Parameter | Cell/Tissue Type | Value (nM) | Reference |
| IC50 | Guinea Pig Pancreas (CCK-A) | 0.4 | [1] |
| Guinea Pig Cortex (CCK-B) | 300 | [1] | |
| Guinea Pig Gastric Gland (Gastrin) | 1,200 | [1] | |
| EC50 | Pancreatic Amylase Secretion (Guinea Pig) | 0.16 | [1] |
| Ileal Muscle Contraction (Guinea Pig) | 3.7 | [1] | |
| Intracellular Calcium Mobilization (NCI-H345 cells - CCK-B) | 600 | [1] |
Signaling Pathway
Activation of the CCK-A receptor by this compound initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Receptor Binding Assay
This protocol is adapted for a 96-well filter plate format using radiolabeled CCK-8.
Materials:
-
CHO-CCKAR cell membrane preparation
-
[125I]-CCK-8 (radioligand)
-
This compound (competitor ligand)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 154 mM NaCl, 0.1% BSA
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In each well of the 96-well filter plate, add:
-
50 µL of Binding Buffer (for total binding) or 10 µM unlabeled CCK-8 (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
50 µL of [125I]-CCK-8 (final concentration ~0.1 nM).
-
50 µL of CHO-CCKAR cell membrane preparation (5-10 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This protocol utilizes a fluorescent calcium indicator in a 96-well plate format.
Materials:
-
CHO-CCKAR or other suitable cells
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 10% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence for 10-20 seconds.
-
Add 20 µL of the this compound dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the this compound concentration.
Amylase Secretion Assay from Pancreatic Acini
This protocol describes the measurement of amylase release from isolated guinea pig pancreatic acini.
Materials:
-
Isolated guinea pig pancreatic acini
-
HEPES-Ringer buffer (containing 0.5% BSA and 1.28 mM CaCl₂)
-
This compound
-
Amylase activity assay kit (e.g., using a substrate like Phadebas®)
-
Spectrophotometer
Procedure:
-
Pre-incubate the isolated pancreatic acini in HEPES-Ringer buffer at 37°C for 30 minutes with gentle shaking.
-
Prepare serial dilutions of this compound in HEPES-Ringer buffer.
-
Add the this compound dilutions to the acini suspension and incubate for 30 minutes at 37°C.
-
Terminate the incubation by placing the samples on ice and centrifuging at low speed (e.g., 100 x g) for 5 minutes.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the remaining cell pellet to determine the total amylase content.
-
Measure the amylase activity in the supernatant and the cell lysate using a commercially available kit according to the manufacturer's instructions.
-
Express amylase secretion as a percentage of the total amylase content.
-
Plot the percentage of amylase release against the logarithm of the this compound concentration to determine the EC50 value.
Pepsinogen Release Assay from Gastric Chief Cells
This protocol outlines the measurement of pepsinogen secretion from isolated guinea pig chief cells.
Materials:
-
Isolated guinea pig gastric chief cells
-
Incubation buffer (e.g., Eagle's Minimum Essential Medium with 20 mM HEPES and 0.2% BSA)
-
This compound
-
Pepsinogen assay substrate (e.g., hemoglobin)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Incubate the isolated chief cells in the incubation buffer at 37°C.
-
Add serial dilutions of this compound to the cell suspension and incubate for 30 minutes at 37°C.
-
Stop the reaction by centrifugation at low speed.
-
Collect the supernatant containing the released pepsinogen.
-
Determine the pepsinogen activity in the supernatant by measuring the digestion of a substrate like hemoglobin. This can be done by measuring the amount of undigested substrate remaining or the amount of digested products formed.
-
Express pepsinogen release as a percentage of the total cellular pepsinogen content.
-
Plot the percentage of pepsinogen release against the logarithm of the this compound concentration to determine the dose-response relationship.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the activity of this compound on a CCK-A receptor-expressing cell line.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the pharmacology and physiological roles of the CCK-A receptor, paving the way for potential therapeutic applications.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient agonist-induced regulation of the cholecystokinin-A and cholecystokinin-B receptor mRNA levels in rat pancreatic acinar AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in AR42J-model of cerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A71378-Induced Gallbladder Contraction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1][2] The CCK-A receptor is the primary mediator of cholecystokinin (CCK)-induced physiological processes in the periphery, including pancreatic enzyme secretion and, critically, gallbladder smooth muscle contraction.[1] While direct studies detailing the dose-response of this compound on gallbladder contraction are not extensively available in peer-reviewed literature, its established pharmacology as a selective CCK-A agonist makes it a valuable tool for researchers studying gallbladder motility and biliary tract physiology.
These application notes provide a comprehensive overview of the theoretical basis for using this compound to induce gallbladder contraction and offer detailed, generalized protocols for in vitro and in vivo animal model studies. The provided protocols are based on established methodologies for other CCK agonists, such as CCK-8, and should be adapted with appropriate dose-ranging studies for this compound.
Pharmacological Profile of this compound
This compound, chemically identified as [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], demonstrates a significant preference for the CCK-A receptor over the CCK-B/gastrin receptor, making it an ideal candidate for targeted studies of gallbladder function without the confounding effects of CCK-B receptor activation.[1]
The following table summarizes the reported receptor binding affinities (IC50) and functional potencies (EC50) of this compound in various guinea pig tissues. This data indicates the high potency expected in gallbladder tissue, which is rich in CCK-A receptors.
| Parameter | Tissue/Receptor | Value (nM) | Reference |
| IC50 | Pancreatic CCK-A | 0.4 | [1] |
| Cortical CCK-B | 300 | [1] | |
| Gastrin Receptor | 1,200 | [1] | |
| EC50 | Pancreatic Amylase Secretion | 0.16 | [1] |
| Ileal Muscle Contraction | 3.7 | [1] |
Mechanism of Action and Signaling Pathway
This compound is expected to mimic the action of endogenous CCK on gallbladder smooth muscle. Upon binding to the CCK-A receptor, a G-protein coupled receptor, it initiates a well-characterized signaling cascade leading to muscle contraction.
-
Receptor Binding: this compound binds to the CCK-A receptor on the plasma membrane of gallbladder smooth muscle cells.
-
G-Protein Activation: This binding activates a heterotrimeric G-protein of the Gq/11 family.
-
PLC Activation: The activated Gα subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Muscle Contraction: The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in the phosphorylation of myosin and the initiation of smooth muscle contraction.
This compound signaling pathway in gallbladder smooth muscle cells.
Experimental Protocols
Protocol 1: In Vitro Gallbladder Strip Contraction Assay
This protocol details an isometric contraction study using gallbladder muscle strips isolated from an animal model (e.g., guinea pig, rabbit).
1. Materials and Reagents:
-
Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose), pH 7.4.
-
This compound stock solution (e.g., 1 mM in DMSO or distilled water).
-
Carbogen gas (95% O2, 5% CO2).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Standard laboratory dissection tools.
2. Procedure:
-
Animal Euthanasia and Tissue Dissection:
-
Euthanize the animal according to institutionally approved protocols.
-
Perform a laparotomy to expose the gallbladder.
-
Carefully excise the gallbladder, removing any adherent liver and connective tissue in a petri dish filled with ice-cold Krebs solution.
-
-
Preparation of Muscle Strips:
-
Open the gallbladder longitudinally and gently remove any remaining bile with Krebs solution.
-
Cut full-thickness muscle strips parallel to the longitudinal axis, approximately 10 mm long and 2 mm wide.
-
-
Mounting and Equilibration:
-
Mount the strips in the organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.0 g, this may need to be determined empirically for the specific animal model) and allow the tissue to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissue with a high concentration of KCl (e.g., 60-80 mM) to ensure viability.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Dose-Response Curve Generation:
-
Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Measure the peak tension generated at each concentration of this compound.
-
Normalize the data by expressing the response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: In Vivo Measurement of Gallbladder Emptying
This protocol describes the use of high-frequency ultrasound to measure this compound-induced gallbladder emptying in a small animal model (e.g., mouse, rat).
1. Materials and Equipment:
-
Anesthetized animal model (e.g., ketamine/xylazine or isoflurane).
-
High-frequency ultrasound system with a small animal probe.
-
Animal handling and monitoring equipment (heating pad, ECG, etc.).
-
This compound solution for injection (sterile saline as vehicle).
-
Catheters for intravenous administration (e.g., tail vein or jugular vein).
2. Procedure:
-
Animal Preparation:
-
Fast the animal overnight (12-18 hours) with free access to water to ensure a full, distended gallbladder.
-
Anesthetize the animal and place it in a supine position on a heated platform.
-
Remove the hair from the abdominal area over the gallbladder and apply ultrasound gel.
-
If applicable, insert a catheter for intravenous drug administration.
-
-
Baseline Gallbladder Volume Measurement:
-
Visualize the gallbladder using the ultrasound system.
-
Acquire images in both the longitudinal and transverse planes.
-
Measure the maximal length (L), width (W), and height (H) of the gallbladder.
-
Calculate the baseline (fasting) gallbladder volume using the ellipsoid formula: Volume = 0.52 x L x W x H.
-
-
This compound Administration:
-
Administer a bolus dose of this compound intravenously. A pilot study is essential to determine the optimal dose range. Based on its high potency, starting with doses in the nmol/kg range is advisable.
-
-
Post-Stimulation Volume Measurement:
-
Continuously monitor the gallbladder or acquire images at fixed time points (e.g., 5, 10, 15, 20, 30, and 60 minutes) after this compound administration.
-
Measure the gallbladder volume at each time point as described in step 2.
-
-
Data Analysis:
-
Calculate the gallbladder ejection fraction (GBEF) at each time point using the formula: GBEF (%) = [(Fasting Volume - Post-stimulation Volume) / Fasting Volume] x 100.
-
Determine the time to peak contraction and the maximal GBEF.
-
A full dose-response study can be performed by using different groups of animals for each dose of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel agonist like this compound for its effect on gallbladder contraction.
General experimental workflow for agonist evaluation.
Conclusion and Recommendations
This compound is a powerful research tool for investigating the CCK-A receptor's role in gallbladder physiology. Its high selectivity allows for precise interrogation of this pathway. Researchers should:
-
Perform Pilot Studies: Due to the lack of specific gallbladder data, initial dose-finding experiments for both in vitro and in vivo protocols are critical to establish the optimal concentration/dose range.
-
Use Appropriate Controls: Vehicle controls are essential for all experiments. Additionally, the use of a selective CCK-A receptor antagonist (e.g., devazepide) can confirm that the observed effects of this compound are indeed mediated by the CCK-A receptor.
-
Consider Species Differences: The expression and sensitivity of CCK-A receptors can vary between species. The choice of animal model should be carefully considered based on the research question.
By following these guidelines and adapting the provided protocols, researchers can effectively utilize this compound to advance the understanding of gallbladder motor function and its regulation.
References
Troubleshooting & Optimization
A71378 Technical Support Center: Solubility, Experimental Protocols, and FAQs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to A71378, focusing on its solubility challenges and recommended handling procedures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the cholecystokinin-A (CCK-A) receptor.[1][2] It exhibits high affinity for the CCK-A receptor, which is a G-protein coupled receptor (GPCR), while having significantly lower affinity for the CCK-B and gastrin receptors.[1] Its primary mechanism of action involves binding to and activating the CCK-A receptor, initiating a downstream signaling cascade.
Q2: What are the known downstream signaling pathways activated by this compound?
Activation of the CCK-A receptor by this compound primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can further influence downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most commonly recommended solvent for creating stock solutions of hydrophobic peptides.[3][4]
-
Dimethylformamide (DMF): An alternative to DMSO, particularly if the peptide contains cysteine residues that can be oxidized by DMSO.[4]
Q4: My this compound solution appears cloudy or has precipitates after dilution. What should I do?
This indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. Here are some troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[3]
-
Warming: Gently warming the solution to no more than 40°C may aid in dissolving the peptide.[4]
-
pH Adjustment: The solubility of peptides can be pH-dependent. For peptides with a net positive charge, slightly acidic conditions (e.g., using 10% acetic acid) may improve solubility. For peptides with a net negative charge, slightly basic conditions (e.g., using 1% ammonium hydroxide) may be beneficial. However, given that this compound is a modified peptide, empirical testing is recommended.[5][6]
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Use of a Surfactant: In some instances, a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Quantitative Data Summary
While exact solubility values for this compound are not widely published, the following table summarizes its biological activity, which is critical for determining appropriate experimental concentrations.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.4 nM | Pancreatic CCK-A Receptor | [1] |
| 300 nM | Cortical CCK-B Receptor | [1] | |
| 1200 nM | Gastrin Receptor | [1] | |
| EC50 | 0.16 nM | Pancreatic Amylase Secretion | [1] |
| 3.7 nM | Ileal Muscle Contraction | [1] | |
| 600 nM | Intracellular Calcium Mobilization (NCI-H345 cells) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol is a general guideline based on standard practices for handling peptide-like molecules.
-
Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of 100% DMSO to the tube to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortexing/Sonication: Vortex the solution thoroughly. If necessary, sonicate for a few minutes in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.1-0.5%).
Visualizations
Caption: Signaling pathway of this compound via the CCK-A receptor.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors PMID: 2333977 | MCE [medchemexpress.cn]
- 3. biocat.com [biocat.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
Technical Support Center: Optimizing A71378 Concentration for Maximal Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A71378, a potent and selective cholecystokinin-A (CCK-A) receptor agonist. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and key pharmacological data to facilitate the optimization of this compound concentration for maximal receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective peptide agonist for the cholecystokinin-A (CCK-A) receptor.[1] It exhibits significantly higher affinity and potency for the CCK-A receptor compared to the CCK-B and gastrin receptors.[1]
Q2: What is the mechanism of action of this compound?
This compound activates the CCK-A receptor, which is a Gq-protein coupled receptor (GPCR).[2][3] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration, which in turn mediates various downstream cellular responses.[1][2][3]
Q3: How should I dissolve and store this compound?
For lyophilized this compound, it is recommended to first bring the vial to room temperature in a desiccator to prevent moisture condensation.[4][5][6][7] The choice of solvent depends on the experimental requirements. For initial stock solutions, sterile distilled water or a small amount of a suitable organic solvent like DMSO can be tested.[4] It is advisable to make concentrated stock solutions and then dilute them in the appropriate assay buffer. For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or colder.[5][6][7] If storing in solution, aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7] Peptides in solution are generally less stable, and the shelf life can be limited.[6][7]
Q4: What are the typical effective concentrations for this compound?
The effective concentration of this compound is highly dependent on the specific assay and cell type used. However, published data indicates that this compound is potent in the nanomolar to picomolar range for CCK-A receptor-mediated effects. For example, it elicits pancreatic amylase secretion with an EC50 of 0.16 nM and ileal muscle contraction with an EC50 of 3.7 nM.[1]
Troubleshooting Guides
Issue 1: Low or no response to this compound in a cell-based assay.
-
Question: I am not observing a significant response (e.g., calcium influx) in my cells upon application of this compound. What could be the issue?
-
Answer:
-
Receptor Expression: Confirm that your cell line endogenously expresses the CCK-A receptor at sufficient levels or has been successfully transfected to express the receptor. Low receptor expression can lead to a weak or undetectable signal.
-
Ligand Integrity: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions from a properly stored lyophilized powder. Peptides can be susceptible to degradation, especially with repeated freeze-thaw cycles.[6][7]
-
Concentration Range: You may be using a concentration of this compound that is too low. Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 pM to 1 µM) to determine the optimal concentration for your specific cell system.
-
Assay Buffer Composition: The presence of certain components in your assay buffer could interfere with the assay. For example, high concentrations of calcium in the buffer could mask the intracellular calcium signal.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not respond optimally to stimuli.
-
Issue 2: High background signal in my functional assay.
-
Question: My baseline signal (before adding this compound) is very high, making it difficult to detect a specific response. How can I reduce the background?
-
Answer:
-
Constitutive Receptor Activity: High receptor expression levels can sometimes lead to constitutive (agonist-independent) activity, resulting in a high background signal. If using a transfected cell line, you may need to select a clone with a lower, more physiological level of receptor expression.
-
Autofluorescence: If you are using a fluorescence-based assay (e.g., for intracellular calcium), check for autofluorescence from your cells or the assay components. Use appropriate controls (e.g., cells without the fluorescent dye) to assess this.
-
Dye Loading Conditions: In calcium assays, improper loading of the fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) can lead to high background. Optimize the dye concentration and loading time for your specific cell type. Incomplete de-esterification of the AM ester form of the dye can also contribute to background fluorescence.
-
Wash Steps: Ensure adequate washing of cells after dye loading to remove any excess extracellular dye.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: I am getting significant variability in my results from one experiment to the next. What are the potential causes?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell characteristics, including receptor expression and signaling.
-
Cell Density: Ensure that you are seeding cells at a consistent density for each experiment. Cell density can affect receptor expression levels and cell responsiveness.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment. The stability of diluted peptide solutions can be limited.
-
Temperature and Incubation Times: Maintain consistent temperatures and incubation times for all steps of your experiment, from cell culture to the final assay.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique to ensure accurate and reproducible addition of reagents.
-
Quantitative Data
The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of this compound and other relevant ligands for cholecystokinin receptors. This data is compiled from various sources and should be used as a reference. Experimental conditions can influence these values.
| Compound | Receptor | Assay Type | Value (nM) | Reference |
| This compound | Pancreatic CCK-A | Binding (IC50) | 0.4 | [1] |
| Cortical CCK-B | Binding (IC50) | 300 | [1] | |
| Gastrin | Binding (IC50) | 1,200 | [1] | |
| Pancreatic Amylase Secretion | Functional (EC50) | 0.16 | [1] | |
| Ileal Muscle Contraction | Functional (EC50) | 3.7 | [1] | |
| CCK-8 | CCK-A | Binding (Ki) | ~0.6-1 | [8] |
| CCK-B | Binding (Ki) | ~0.3-1 | [8] | |
| Gastrin | CCK-A | Binding (Ki) | >1000 | [8] |
| CCK-B | Binding (Ki) | ~0.3-1 | [8] | |
| L-364,718 (Devazepide) | CCK-A | Antagonist (Ki) | ~1 | |
| CCK-B | Antagonist (Ki) | >100 | ||
| L-365,260 | CCK-A | Antagonist (Ki) | >100 | |
| CCK-B | Antagonist (Ki) | ~1-10 |
Experimental Protocols
Pancreatic Amylase Secretion Assay
This protocol is a general guideline for measuring this compound-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Pancreas from a suitable animal model (e.g., guinea pig, rat)
-
Collagenase solution
-
HEPES-Ringer buffer (or similar physiological buffer)
-
This compound stock solution
-
Amylase activity assay kit
-
96-well plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the pancreas and place it in ice-cold HEPES-Ringer buffer.
-
Mince the pancreas into small pieces and digest with a collagenase solution at 37°C with gentle shaking until acini are dispersed.
-
Filter the digest through nylon mesh to remove undigested tissue.
-
Wash the acini several times by centrifugation and resuspension in fresh buffer to remove collagenase.
-
Resuspend the final acini pellet in HEPES-Ringer buffer.
-
-
Amylase Secretion Assay:
-
Aliquot the acini suspension into a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period to equilibrate.
-
Prepare serial dilutions of this compound in HEPES-Ringer buffer.
-
Add the this compound dilutions to the wells containing the acini. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the secretion by placing the plate on ice and centrifuging to pellet the acini.
-
Carefully collect the supernatant from each well.
-
-
Amylase Activity Measurement:
-
Determine the amylase activity in the collected supernatants using a commercial amylase assay kit, following the manufacturer's instructions.
-
Measure the total amylase content in a separate aliquot of the acini suspension (lysed cells) to calculate the percentage of amylase released.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of total amylase secreted for each concentration of this compound.
-
Plot the percentage of amylase secretion against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol provides a general method for measuring this compound-induced changes in intracellular calcium in a cell line expressing the CCK-A receptor.
Materials:
-
Cells expressing the CCK-A receptor (e.g., CHO-CCKAR, HEK293-CCKAR)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or a fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the CCK-A receptor-expressing cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
As a positive control, use a known calcium ionophore like ionomycin to elicit a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound, subtracting the baseline fluorescence.
-
Plot the peak response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: CCK-A Receptor Signaling Pathway.
References
- 1. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting A71378 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A71378. The information is designed to address common sources of experimental variability and provide guidance on best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective peptide agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its mechanism of action involves binding to and activating the CCK-A receptor, a G-protein coupled receptor, which in turn stimulates downstream signaling pathways, such as the phospholipase C pathway, leading to physiological responses like pancreatic amylase secretion and smooth muscle contraction.[1][2]
Q2: What are the recommended storage conditions for this compound?
As a peptide, this compound is susceptible to degradation. For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container to protect it from moisture and light.[3][4][5] For short-term use, it can be stored at 4°C.[6] Once reconstituted in a solution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] The shelf-life of peptides in solution is limited, and it is best to use freshly prepared solutions for experiments.[4]
Q3: What are the known off-target effects of this compound?
This compound is known for its high selectivity for the CCK-A receptor over the CCK-B and gastrin receptors.[1] However, like any pharmacological agent, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize potential off-target interactions.
Troubleshooting Guide
Issue 1: Higher than expected EC50/IC50 values (Lower Potency)
Question: I am observing a significantly lower potency for this compound in my assay than what is reported in the literature. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Ensure the lyophilized peptide has been stored correctly at -20°C or below, and the reconstituted solution has not undergone multiple freeze-thaw cycles.[4][5] - Solution Stability: Prepare fresh solutions of this compound for each experiment. Peptides in solution can degrade over time. - Solvent: Use a recommended solvent for reconstitution. Ensure the solvent is of high purity and free of contaminants. |
| Incorrect Concentration | - Weighing: Peptides can be hygroscopic. Allow the vial to warm to room temperature in a desiccator before opening and weighing to prevent condensation.[5][6] - Solubility: Ensure the peptide is fully dissolved. Sonication may be required for complete solubilization. - Pipetting: Use calibrated pipettes to ensure accurate dilutions. |
| Assay System Issues | - Cell Health: Ensure cells are healthy and within a low passage number. Cellular response can diminish with high passage numbers. - Receptor Expression: Verify the expression levels of the CCK-A receptor in your cell line or tissue preparation. Low receptor density will lead to a reduced response. - Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Issue 2: High Variability and Poor Reproducibility Between Experiments
Question: My experimental results with this compound are inconsistent across different experimental days. How can I improve reproducibility?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | - Fresh Reagents: Always use freshly prepared buffers and media. - This compound Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid variability from repeated freeze-thaw cycles.[4] |
| Variability in Biological System | - Cell Passage Number: Maintain a consistent and narrow range of cell passage numbers for all experiments. - Animal Models: If using animal models, consider factors such as age, weight, and genetic background, as these can contribute to inter-individual variability. |
| Experimental Procedure | - Standardized Protocol: Adhere strictly to a detailed and standardized experimental protocol. - Operator Variation: If multiple individuals are running the assay, ensure they are all following the exact same procedure. |
| Instrument Performance | - Calibration: Regularly calibrate all instruments, including pipettes, plate readers, and pH meters. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency and selectivity of this compound.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | Pancreatic CCK-A Receptor | 0.4 nM | [1] |
| Cortical CCK-B Receptor | 300 nM | [1] | |
| Gastrin Receptor | 1,200 nM | [1] | |
| EC50 | Pancreatic Amylase Secretion | 0.16 nM | [1] |
| Ileal Muscle Contraction | 3.7 nM | [1] | |
| Intracellular Calcium Mobilization (NCI-H345 cells) | 600 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Pancreatic Amylase Secretion Assay
This protocol is a general guideline for measuring this compound-stimulated amylase secretion from isolated pancreatic acini.
-
Preparation of Pancreatic Acini:
-
Isolate pancreas from a suitable animal model (e.g., guinea pig).
-
Digest the tissue with collagenase to obtain dispersed acini.
-
Wash the acini several times with a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with essential amino acids and bovine serum albumin.
-
-
Amylase Secretion Assay:
-
Pre-incubate the acini at 37°C for a short period to allow them to equilibrate.
-
Add varying concentrations of this compound to the acini suspensions. Include a vehicle control.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant.
-
-
Amylase Activity Measurement:
-
Measure the amylase activity in the supernatant using a commercially available amylase assay kit, typically based on the cleavage of a chromogenic substrate.
-
Measure the total amylase content in the acinar pellet after sonication.
-
Express amylase secretion as a percentage of the total cellular amylase.
-
-
Data Analysis:
-
Plot the percentage of amylase secretion against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the CCK-A receptor.
Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
A71378 Technical Support Center: Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A71378 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a potent and selective agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical structure is desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] As a peptide, this compound is susceptible to various degradation pathways in aqueous solutions, which can lead to a loss of biological activity and inconsistent experimental results. Understanding and mitigating these degradation processes are crucial for accurate and reproducible research.
Q2: What are the primary pathways through which this compound can degrade in solution?
Based on its amino acid sequence, this compound is primarily susceptible to the following degradation pathways:
-
Oxidation: The Tryptophan (Trp) residue is prone to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[2][3][4]
-
Hydrolysis: The sulfate group on the Tyrosine (Try(SO3H)) residue is labile and can be hydrolyzed, especially under acidic conditions (pH < 4), converting it to a non-sulfated Tyrosine.[5][6][7] While generally stable under neutral and basic conditions, prolonged exposure to strong acids should be avoided.[7][8]
-
Deamidation and Isomerization: The N-methylated Aspartic acid ((N-methyl)Asp) residue could be susceptible to reactions similar to deamidation and isomerization that affect Asparagine and Aspartic acid residues in other peptides, potentially altering its structure and function.
Q3: How should I store lyophilized this compound powder?
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation rates. |
| Atmosphere | In a tightly sealed container with a desiccant. Consider purging with an inert gas (e.g., argon or nitrogen). | Protects from moisture and atmospheric oxygen, reducing hydrolysis and oxidation. |
| Light | Protected from light (e.g., in an amber vial or a dark container). | Prevents light-induced degradation, particularly of the Tryptophan residue. |
Q4: What is the best way to prepare a stock solution of this compound?
To prepare a stock solution with maximal stability, follow these steps:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Solvent Selection: For initial solubilization, use a small amount of a compatible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This compound is a hydrophobic peptide.
-
Aqueous Dilution: Once fully dissolved, slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the concentrated stock with gentle mixing.
-
pH Control: Maintain the pH of the final aqueous solution between 6.0 and 7.5. Avoid acidic conditions (pH < 4) to protect the sulfated Tyrosine.
-
Aliquotting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time in prepared solutions. | - Degradation of this compound due to improper storage (temperature, pH, light exposure).- Multiple freeze-thaw cycles. | - Prepare fresh solutions from lyophilized powder.- Ensure stock solutions are stored at -80°C in single-use aliquots.- Verify the pH of your experimental buffer is within the optimal range (6.0-7.5). |
| Inconsistent results between experiments. | - Partial degradation of this compound stock solution.- Use of a degraded working solution. | - Use a fresh aliquot of the stock solution for each experiment.- Prepare working solutions immediately before use.- Perform a concentration and purity check of the stock solution using HPLC if degradation is suspected. |
| Precipitation of this compound in aqueous buffer. | - The peptide has come out of solution due to its hydrophobic nature.- The concentration in the aqueous buffer is too high. | - Increase the percentage of organic solvent (e.g., DMSO) in your stock solution before further dilution, but be mindful of the solvent's effect on your experimental system.- Prepare a more dilute stock solution. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Materials:
-
Vial of lyophilized this compound
-
High-purity DMSO
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, to make a 10 mM stock, add the appropriate volume of DMSO based on the amount of peptide in the vial.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
For aqueous stock solutions, slowly add the desired buffer to the DMSO concentrate with gentle mixing to the final desired concentration.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Peptide Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions.
-
Materials:
-
This compound stock solution
-
A panel of buffers with varying pH (e.g., pH 4, 6, 7.4, 8)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column and a UV detector (detection at ~280 nm for the Tryptophan residue)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Divide each solution into multiple aliquots for each time point and temperature condition.
-
Store the aliquots at the designated temperatures.
-
At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the samples by HPLC.
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of intact this compound versus time for each condition to determine the degradation rate.
-
Visualizations
This compound Degradation Prevention Workflow
Caption: A workflow diagram illustrating the key steps to prevent this compound degradation.
CCK-A Receptor Signaling Pathway
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. qyaobio.com [qyaobio.com]
- 8. academic.oup.com [academic.oup.com]
Addressing off-target effects of A71378 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for addressing potential off-target effects of A71378 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1] It is often used in research to investigate the physiological roles of CCK-A receptors in various tissues, including the pancreas, gallbladder, and regions of the central nervous system.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the CCK-A receptor, at higher concentrations it can interact with CCK-B and gastrin receptors.[1][3] This is a critical consideration in experimental design, as these off-target interactions can lead to confounding results.
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response from the CCK-A receptor. Performing a dose-response curve is essential to determine the optimal concentration for your specific experimental model. Additionally, using specific antagonists for CCK-B and gastrin receptors as controls can help to dissect the observed effects.
Q4: What kind of unexpected results might indicate an off-target effect of this compound?
Unexpected results could include responses in tissues or cell lines known to have low or no expression of CCK-A receptors, or physiological effects that are more characteristic of CCK-B or gastrin receptor activation. For example, effects on gastric acid secretion are more commonly associated with gastrin and CCK-B receptors.[4]
Troubleshooting Guide
Issue: Unexpected Phenotype Observed
If you observe an unexpected phenotype in your experiment with this compound, it is important to systematically determine if this is due to an off-target effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound for its on-target and off-target receptors.
Table 1: Binding Affinity (IC50) of this compound
| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |
| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1][3] |
| Cortical CCK-B | Guinea Pig Cortex | 300 | [1][3] |
| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][3] |
Table 2: Functional Potency (EC50) of this compound
| Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][3] |
| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][3] |
| Intracellular Calcium Mobilization | NCI-H345 cells (express CCK-B/gastrin receptors) | 600 | [1] |
Signaling Pathways
Activation of both CCK-A and CCK-B/gastrin receptors can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A71378 & CCK-A Receptor Studies
Welcome to the Technical Support Center for long-term studies involving the CCK-A receptor agonist, A71378. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis.
Tachyphylaxis, a rapid decrease in receptor responsiveness upon repeated agonist exposure, can significantly impact the validity and outcomes of long-term in vitro and in vivo studies. This guide offers insights into the mechanisms of this compound-induced tachyphylaxis and provides actionable strategies to minimize its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective peptide agonist for the Cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor (GPCR).[1][2] It mimics the action of the endogenous ligand cholecystokinin (CCK). Upon binding to the CCK-A receptor, this compound activates downstream signaling pathways, primarily through Gq alpha subunits, leading to the activation of phospholipase C (PLC).[3][4] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[3][5] These signaling events mediate various physiological responses, including pancreatic amylase secretion and smooth muscle contraction.[1][2]
Q2: What is tachyphylaxis and why does it occur with this compound?
Tachyphylaxis is a form of rapid, short-term desensitization where the response to a drug diminishes when it is administered continuously or repeatedly. With this compound, as with many GPCR agonists, prolonged or repeated stimulation of the CCK-A receptor can lead to a decrease in its responsiveness. This phenomenon is a protective mechanism to prevent overstimulation of the cell.
The primary mechanisms underlying this compound-induced tachyphylaxis are believed to be:
-
Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the intracellular domains of the CCK-A receptor by G-protein-coupled receptor kinases (GRKs).[6][7]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[8][9]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing the receptor from the cell surface and making it unavailable for further stimulation.[9][10][11]
Q3: How can I determine if tachyphylaxis is occurring in my experiment?
Evidence of tachyphylaxis can be observed as a time-dependent decrease in the measured response to this compound, despite constant agonist concentration. For example, in an assay measuring pancreatic amylase secretion, you would observe an initial robust secretion that wanes over time with continuous this compound exposure.
Troubleshooting Guide: Minimizing this compound Tachyphylaxis
This guide provides strategies to mitigate tachyphylaxis in your long-term studies with this compound.
| Issue | Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Decreasing response to this compound over time | Receptor desensitization and internalization due to continuous agonist exposure. | Implement an intermittent dosing schedule. | Instead of continuous infusion, administer this compound in pulses with washout periods in between. The optimal duration of the "off" period will need to be determined empirically for your specific system to allow for receptor resensitization and recycling. |
| Loss of this compound efficacy in long-term cell culture | Downregulation of CCK-A receptors. | Co-administer with an agent that promotes receptor recycling or inhibits degradation. | This is a more experimental approach. Investigate compounds known to modulate endosomal trafficking or lysosomal inhibition. Careful dose-response and toxicity studies are required. |
| Variability in response between experiments | Inconsistent levels of receptor desensitization at the start of the experiment. | Standardize pre-incubation and washout procedures. | Ensure all experimental groups undergo the same pre-treatment and washout steps to establish a consistent baseline of receptor availability before this compound stimulation. |
| Complete loss of response to this compound | Severe receptor downregulation or cellular toxicity. | Reduce the concentration of this compound and/or shorten the exposure time. | Perform a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired biological effect without inducing profound desensitization. |
Key Experimental Protocols
Protocol 1: Assessing CCK-A Receptor Internalization
This protocol allows for the quantification of receptor internalization, a key component of tachyphylaxis.
Method: Cell-Based ELISA for Surface Receptor Quantification
-
Cell Culture: Plate cells expressing HA-tagged CCK-A receptors in a 96-well plate and grow to confluence.
-
Agonist Stimulation: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-HA antibody (to detect surface receptors) for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash and add a colorimetric HRP substrate. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance over time indicates receptor internalization.
Protocol 2: Monitoring Downstream Signaling (Calcium Flux)
This protocol measures a key downstream signaling event to assess receptor activation and desensitization.
Method: Fluorescent Calcium Imaging
-
Cell Preparation: Load cells expressing CCK-A receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before adding the agonist.
-
Agonist Addition: Add this compound at the desired concentration.
-
Continuous Monitoring: Record the change in fluorescence intensity over time. A rapid increase indicates receptor activation and calcium mobilization.
-
Assessing Desensitization: To assess desensitization, pre-treat cells with this compound for a defined period, wash, and then re-stimulate with this compound while monitoring the calcium response. A blunted response compared to the initial stimulation indicates desensitization.
Visualizing the Mechanisms
Signaling Pathway of this compound and Tachyphylaxis
Caption: this compound signaling and tachyphylaxis pathway.
Experimental Workflow for Assessing Tachyphylaxis
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. Ligand-induced internalization of the type 1 cholecystokinin receptor independent of recognized signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-induced Internalization of Cholecystokinin Receptors: DEMONSTRATION OF THE IMPORTANCE OF THE CARBOXYL TERMINUS FOR LIGAND-INDUCED INTERNALIZATION OF THE RAT CHOLECYSTOKININ TYPE B RECEPTOR BUT NOT THE TYPE A RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor in vivo bioavailability of A71378
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo use of A71378, with a particular focus on overcoming its presumed poor bioavailability due to its peptide nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist.[1][2] Its chemical name is desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] this compound interacts with CCK-A receptors, which are primarily found in the periphery, including the pancreas and gallbladder. This interaction initiates a signaling cascade, often involving the activation of phospholipase C, leading to various physiological responses such as pancreatic enzyme secretion.[3]
Q2: I am observing lower than expected in vivo efficacy with this compound. What could be the underlying cause?
Lower than expected in vivo efficacy of this compound is likely attributable to poor bioavailability, a common challenge for peptide-based therapeutics when administered orally. Several factors can contribute to this issue:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract and bloodstream.
-
Poor Permeability: The physicochemical properties of peptides, such as their size and hydrophilicity, often limit their ability to permeate across the intestinal epithelium.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the general strategies to improve the in vivo bioavailability of a peptide like this compound?
Several formulation and administration strategies can be employed to enhance the bioavailability of peptides:
-
Parenteral Administration: Subcutaneous or intravenous injection bypasses the gastrointestinal tract, avoiding enzymatic degradation and absorption barriers.
-
Formulation with Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.
-
Encapsulation in Nanoparticles or Liposomes: These delivery systems can protect the peptide from degradation and facilitate its transport across the intestinal barrier.
-
Structural Modification: Chemical modifications to the peptide structure, such as PEGylation or the incorporation of unnatural amino acids, can improve its stability and permeability.
-
Co-administration with Enzyme Inhibitors: This approach can reduce the degradation of the peptide in the GI tract.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and overcome poor in vivo bioavailability of this compound.
Problem: Suboptimal Therapeutic Response In Vivo
Hypothesis 1: Poor Oral Bioavailability due to Enzymatic Degradation and Low Permeability.
Suggested Experiments & Solutions:
-
Route of Administration Comparison:
-
Experiment: Administer this compound via both oral and intravenous (IV) routes to the same animal model. Compare the pharmacokinetic profiles (AUC, Cmax, Tmax). A significantly higher area under the curve (AUC) for the IV route will confirm poor oral bioavailability.
-
Troubleshooting: If oral bioavailability is confirmed to be low, consider switching to a parenteral route of administration (e.g., subcutaneous, intraperitoneal) for your in vivo studies.
-
-
Formulation Development for Oral Delivery:
-
If the oral route is essential for your experimental design, explore advanced formulation strategies.
-
| Formulation Strategy | Principle | Key Components |
| Lipid-Based Formulations (e.g., SEDDS) | Enhance solubility and lymphatic uptake, bypassing first-pass metabolism. | Oils, surfactants, co-solvents. |
| Polymeric Nanoparticles | Protect from degradation and allow for controlled release and targeted delivery. | PLGA, chitosan, etc. |
| Permeation Enhancers | Temporarily open tight junctions between intestinal epithelial cells. | Bile salts, fatty acids, chitosan. |
Hypothesis 2: Rapid Systemic Clearance.
Suggested Experiments & Solutions:
-
Pharmacokinetic Profiling:
-
Experiment: After IV administration, collect blood samples at multiple time points to determine the elimination half-life of this compound.
-
Troubleshooting: If the half-life is very short, consider formulation strategies that provide sustained release, such as encapsulation in biodegradable polymeric microspheres.
-
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Cremophor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a component to improve drug solubility and self-emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
-
Ternary Phase Diagram Construction:
-
Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion upon dilution in an aqueous medium.
-
-
Formulation Preparation:
-
Accurately weigh the selected components and mix them thoroughly until a clear and homogenous solution is formed.
-
Dissolve this compound in the mixture with gentle heating or sonication if necessary.
-
-
Characterization:
-
Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.
-
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
-
Method: Double emulsion solvent evaporation method.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
-
Procedure:
-
Primary Emulsion: Dissolve this compound in a small volume of aqueous buffer. Dissolve PLGA in DCM. Emulsify the aqueous this compound solution in the PLGA/DCM solution using a high-speed homogenizer or sonicator to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and homogenize to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and later reconstitution.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Calculate the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles and quantifying the this compound content using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway of this compound via the CCK-A receptor.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with A71378
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with A71378, a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide analogue that acts as a highly potent and selective agonist for the cholecystokinin-A (CCK-A) receptor.[1][2][3] Its primary mechanism of action involves binding to and activating the CCK-A receptor, which is a Gq/11 protein-coupled receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in various cellular responses.[4][5][6]
Q2: How selective is this compound for the CCK-A receptor?
This compound exhibits high selectivity for the CCK-A receptor over the CCK-B and gastrin receptors. This selectivity is a key feature of the compound.[1][2][3]
Q3: What are the typical downstream effects of this compound application in vitro and in vivo?
In vitro, this compound potently stimulates physiological responses mediated by CCK-A receptors, such as pancreatic amylase secretion and ileal muscle contraction.[1][2][3] In vivo, it is expected to influence processes regulated by CCK-A receptors, including gallbladder contraction, pancreatic secretion, and satiety.[7][8]
Q4: What is the recommended solvent and storage condition for this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. While specific solubility information should be obtained from the supplier, peptide-based compounds are often dissolved in aqueous buffers or specific organic solvents.
Troubleshooting Guide for Unexpected Results
Researchers may encounter results that deviate from initial expectations. This guide provides a structured approach to interpreting such findings.
Scenario 1: Reduced or No Response to this compound
Possible Cause 1: Receptor Desensitization and Internalization.
Prolonged or repeated exposure to a high concentration of an agonist like this compound can lead to desensitization of the CCK-A receptor. This is a protective mechanism to prevent overstimulation and involves receptor phosphorylation and internalization, rendering it less responsive to further stimulation.[1]
Troubleshooting Steps:
-
Time-Course and Concentration-Response Experiments: Conduct experiments to determine the optimal incubation time and concentration of this compound that elicits a robust response without inducing significant desensitization.
-
Washout Periods: If repeated stimulation is necessary, include washout periods with fresh media to allow for receptor resensitization.[9]
-
Receptor Expression Levels: Verify the expression levels of the CCK-A receptor in your experimental system, as low expression can lead to a weaker response.
Possible Cause 2: Compound Instability or Improper Storage.
The biological activity of this compound can be compromised if the compound has degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations.
-
Freshly Prepared Solutions: Use freshly prepared solutions of this compound for each experiment to minimize degradation.
-
Quality Control: If possible, verify the integrity of the compound using analytical techniques such as HPLC-MS.
Scenario 2: Off-Target Effects or Biphasic Dose-Response Curves
While this compound is highly selective for the CCK-A receptor, at very high concentrations, it may exhibit some activity at CCK-B or gastrin receptors, for which it has significantly lower affinity.[1][2][3][10] This could lead to unexpected physiological responses or a biphasic dose-response curve.
Troubleshooting Steps:
-
Comprehensive Dose-Response Analysis: Perform a wide-range dose-response curve to identify if the unexpected effects are only present at high concentrations.
-
Use of Selective Antagonists: Employ selective antagonists for CCK-A (e.g., L-364,718/Devazepide), CCK-B (e.g., L-365,260), and gastrin receptors to dissect the contribution of each receptor subtype to the observed effect.[11][12] If the unexpected effect is blocked by a CCK-B or gastrin antagonist, it suggests off-target activity.
Scenario 3: Variability Between Experiments
Inconsistent results between experimental replicates can be frustrating.
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure all experimental parameters, including cell density, incubation times, reagent concentrations, and washing steps, are consistent across all experiments.
-
Control for Confounding Factors: Be aware of factors that can influence CCK receptor signaling, such as the presence of endogenous CCK or gastrin in serum-containing media. Using serum-free media or charcoal-stripped serum can help minimize this variability.
-
Cell Line Integrity: Regularly check the health and passage number of your cell lines, as these can affect receptor expression and signaling.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | IC50 (nM) | EC50 (nM) | Reference |
| Pancreatic CCK-A | 0.4 | 0.16 (Amylase Secretion) | [1][2][3][10] |
| Cortical CCK-B | 300 | 600 (Ca2+ Mobilization) | [1][2][3][10] |
| Gastrin | 1,200 | - | [1][2][3][10] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound.
-
Cell Culture: Plate cells expressing the CCK-A receptor in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to determine the response to this compound. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Pancreatic Acinar Cell Amylase Secretion Assay
This protocol describes a method to assess the effect of this compound on amylase secretion from isolated pancreatic acini.
-
Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., guinea pig) using established enzymatic digestion methods.
-
Pre-incubation: Pre-incubate the isolated acini in a buffered solution (e.g., Krebs-Ringer bicarbonate buffer) at 37°C.
-
Stimulation: Add different concentrations of this compound to the acini and incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Data Analysis: Express the amylase secretion as a percentage of the total amylase content (supernatant + cell lysate). Plot the dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Cholecystokinin-induced desensitization, receptor phosphorylation, and internalization in the CHP212 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired resensitization and recycling of the cholecystokinin receptor by co-expression of its second intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A71378 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of A71378, a potent and selective CCK-A receptor agonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of cholecystokinin (CCK) with the sequence [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2][1]. It functions as a highly potent and selective agonist for the cholecystokinin-A (CCK-A) receptor[1]. Activation of the CCK-A receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to physiological responses such as pancreatic enzyme secretion and gallbladder smooth muscle contraction[2].
2. What are the recommended storage conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation[3]. Peptides containing residues like Tryptophan and Methionine (present in this compound as Norleucine, a Met analog) are susceptible to oxidation, so storing solutions under an inert gas (e.g., argon or nitrogen) can further enhance stability[3].
3. What are the common impurities that can be found in a synthesis of this compound?
Impurities in synthetic peptides like this compound can arise from various sources during synthesis and purification. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides with incomplete sequences from the N- or C-terminus.
-
Oxidized forms: Particularly of the Tryptophan residue or the Norleucine residues (methionine analogs).
-
Deamidation products: Arising from the Phenylalanine-NH2 at the C-terminus.
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) from HPLC purification[4].
4. How can I assess the purity of my this compound sample?
The most common and effective methods for assessing peptide purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)[5][6]. A combination of these techniques provides a comprehensive analysis of the purity and identity of the peptide[6].
-
Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from its impurities based on hydrophobicity, providing a quantitative measure of purity[7][8].
-
Mass Spectrometry (MS): This method confirms the molecular weight of the peptide, verifying its identity[9][10]. It can also be used to identify the mass of any impurities detected by HPLC.
For therapeutic applications, a purity of ≥98% is often required[7].
Troubleshooting Guides
Inconsistent Experimental Results
| Observed Problem | Potential Cause | Recommended Solution |
| Variable agonist activity between experiments. | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot the reconstituted this compound solution and store at -80°C. Use a fresh aliquot for each experiment. |
| Inaccurate peptide concentration due to water absorption by the lyophilized powder. | Allow the vial to equilibrate to room temperature before opening. For precise concentrations, perform an amino acid analysis to determine the net peptide content. | |
| Adsorption of the peptide to plasticware. | Use low-retention microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also minimize loss. | |
| Low or no biological activity. | Incorrect peptide sequence or presence of critical impurities. | Verify the identity and purity of the this compound lot using HPLC and Mass Spectrometry. |
| Sub-optimal assay conditions (e.g., pH, temperature). | Ensure that the assay buffer and conditions are within the optimal range for CCK-A receptor activation. | |
| Presence of interfering substances in the assay (e.g., high concentrations of DMSO). | Keep the final concentration of solvents like DMSO below 0.5% in the assay medium. Perform a solvent toxicity control. |
Solubility and Stability Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound. | The peptide has low solubility in the initial solvent. | Try dissolving the peptide in a small amount of a stronger, sterile solvent like DMSO or DMF first, then slowly dilute with the aqueous assay buffer. |
| Precipitation of the peptide in the assay medium. | The peptide is not stable at the final concentration in the assay buffer. | Visually inspect for precipitation after adding the peptide to the medium. If precipitation occurs, try lowering the final concentration or using a different buffer system. The inclusion of a small percentage of serum or albumin in the buffer can sometimes improve solubility. |
| Loss of activity in solution over a short period. | The peptide is unstable in the chosen buffer or at the storage temperature. | For short-term storage of solutions (days), keep at 4°C. For longer-term, store at -80°C. Avoid storing in solution for extended periods. Peptides containing Trp can be light-sensitive; protect solutions from light. |
Quantitative Data
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | IC50 (nM) | EC50 (nM) | Biological Response |
| Pancreatic CCK-A | 0.4[1] | 0.16[1] | Pancreatic amylase secretion |
| Cortical CCK-B | 300[1] | 600[1] | Intracellular calcium mobilization |
| Gastrin | 1,200[1] | N/A |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for determining the purity of this compound using reversed-phase high-performance liquid chromatography.
1. Materials:
- This compound, lyophilized powder
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm or 280 nm (for Tryptophan)
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 30 | 70 | | 35 | 90 | | 40 | 10 |
5. Data Analysis:
- Integrate the peak areas of all peaks in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry
This protocol describes a general method for confirming the molecular weight of this compound.
1. Materials:
- This compound sample (can be the effluent from the main HPLC peak)
- Mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
- Dilute the this compound solution to approximately 10-50 µM in a suitable solvent for ESI-MS (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
3. Mass Spectrometry Method:
- Infuse the sample into the ESI source.
- Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound. The theoretical monoisotopic mass of this compound is approximately 1118.5 Da.
4. Data Analysis:
- Compare the observed m/z values with the theoretical m/z for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.) of this compound. The observed mass should be within a few parts per million (ppm) of the theoretical mass for high-resolution mass spectrometers.
Visualizations
Caption: this compound signaling through the CCK-A receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Purity: Why It Matters and How It's Assessed - Pure Peptides UK [purepeptidesuk.net]
- 6. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Analysis of A71378 and Other CCK-A Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of A71378 with other selective cholecystokinin-A (CCK-A) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their studies and to provide context for the evaluation of novel compounds targeting the CCK-A receptor.
Efficacy and Potency Comparison
This compound is a potent and highly selective CCK-A receptor agonist.[1] Its efficacy, along with other notable CCK-A agonists such as A-71623 and AR-R 15849, has been evaluated in various in vitro and in vivo models. The primary measure of potency is often the binding affinity (Ki or IC50) to the CCK-A receptor, while efficacy is assessed through functional assays such as satiety studies and measurement of downstream signaling events.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound and other selected CCK-A agonists for the CCK-A receptor. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | CCK-A Receptor Ki or IC50 (nM) | CCK-B Receptor Ki or IC50 (nM) | Selectivity (Fold CCK-A over CCK-B) | Reference |
| This compound | 0.5 | 570 | 1140 | [2] |
| A-71623 | 3.7 | 4400 | 1189 | [2] |
| AR-R 15849 | 0.034 | 224 | 6600 | [3] |
| CCK-8 | - | - | Non-selective | [3] |
Note: Ki and IC50 values are measures of the concentration of a ligand that is required to occupy 50% of the receptors.
In Vivo Efficacy: Satiety Studies
The satiating effect of CCK-A agonists is a key measure of their in vivo efficacy. Studies in animal models, typically rats, are used to assess the ability of these compounds to reduce food intake.
A study comparing this compound with the non-selective CCK agonist, cholecystokinin-octapeptide (CCK-8S), in 24-hour food-deprived rats demonstrated the superior duration of action of this compound. While both compounds similarly decreased food intake within the first hour, the satiating effect of this compound was sustained for at least four hours. In contrast, the effect of CCK-8S diminished significantly after the first hour, with only a slight effect observed at the highest dose after two hours.[4] This suggests that this compound has a more prolonged pharmacodynamic profile in vivo.[4]
Similarly, AR-R 15849 has been shown to have a longer duration of feeding inhibition (>5 hours) compared to CCK-8 (1 hour) in rats.[3][5] Furthermore, studies with A-71623 also indicate improved potency and a longer duration of action compared to CCK-8 in suppressing food intake in rats.[6][7] Daily administration of A-71623 resulted in sustained suppression of food intake and body weight gain over an 11-day period, whereas the anorectic activity of CCK-8 diminished rapidly.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize CCK-A agonists.
Radioligand Binding Assay for CCK-A Receptor Affinity
This assay determines the binding affinity of a test compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human CCK-A receptor.
-
Radioligand (e.g., [3H]-L-364,718, a selective CCK-A antagonist).
-
Test compounds (e.g., this compound, A-71623, AR-R 15849).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value.[8][9]
In Vivo Satiety Assay in Rats
This protocol assesses the effect of a CCK-A agonist on food intake in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats, individually housed.
-
Animals are typically food-deprived for a set period (e.g., 24 hours) to ensure robust feeding behavior.[4]
Procedure:
-
Acclimate the rats to the experimental conditions, including handling and injection procedures.
-
On the test day, administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Immediately after administration, provide the rats with pre-weighed access to a standard laboratory chow or a palatable liquid diet.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Analyze the data to determine the effect of the compound on cumulative food intake at each time point compared to the vehicle control.[10][11]
Phospholipase C Activation Assay
Activation of the CCK-A receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC). This can be measured by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activity.
Materials:
-
Cells expressing the CCK-A receptor (e.g., CHO-K1 cells stably transfected with the human CCK-A receptor).
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Test agonist (e.g., this compound).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl.
-
Stimulate the cells with various concentrations of the test agonist for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a solution such as ice-cold perchloric acid.
-
Neutralize the samples and separate the total inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Determine the EC50 value for the agonist-induced accumulation of inositol phosphates.[12][13][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow for evaluating CCK-A agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of AR-R 15849, a highly selective CCK-A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interoceptive “Satiety” Signals Produced by Leptin and CCK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to A71378 and CCK-8S in Satiety Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A71378 and Cholecystokinin-8S (CCK-8S) in the context of satiety studies. The information presented is collated from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their experimental needs.
Introduction
Cholecystokinin (CCK) is a key gastrointestinal hormone involved in the regulation of food intake, acting as a potent satiety signal.[1] Its native form, CCK-8S, and the synthetic analog, this compound, are both agonists of the cholecystokinin receptors and are widely used tools in metabolic research. However, their distinct receptor selectivity profiles lead to differences in their physiological effects, making a direct comparison essential for study design. This compound is a highly selective and potent agonist for the CCK-A (CCK1) receptor, whereas CCK-8S is a mixed agonist, acting on both CCK-A and CCK-B receptors.[2][3] This guide will delve into their comparative efficacy in reducing food intake, their mechanisms of action, and the experimental protocols for their use in preclinical satiety studies.
Quantitative Data Comparison
The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound and CCK-8S on food intake in 24-hour food-deprived rats.[4]
Table 1: Effect of this compound and CCK-8S on Food Intake (g) in Rats [4]
| Dose (µg/kg) | Time Point | This compound (Mean Food Intake ± SEM) | CCK-8S (Mean Food Intake ± SEM) |
| 1.6 | 1 hour | 4.8 ± 0.6 | 5.2 ± 0.7 |
| 8.0 | 1 hour | 3.5 ± 0.5 | 3.8 ± 0.6 |
| 40 | 1 hour | 2.1 ± 0.4 | 2.5 ± 0.5 |
| 1.6 | 2 hours | 6.5 ± 0.8 | 8.9 ± 0.9 |
| 8.0 | 2 hours | 5.1 ± 0.7 | 7.8 ± 0.8 |
| 40 | 2 hours | 3.9 ± 0.6 | 6.9 ± 0.7 |
| 1.6 | 4 hours | 8.2 ± 0.9 | 11.2 ± 1.0 |
| 8.0 | 4 hours | 7.0 ± 0.8 | 10.5 ± 0.9 |
| 40 | 4 hours | 5.8 ± 0.7 | 9.8 ± 0.8 |
Data adapted from Voits et al., 1996.[4]
Table 2: Duration of Satiating Effect [4]
| Compound | Observation at 2 hours | Observation at 4 hours |
| This compound | Continued significant reduction in food intake at all tested doses. | Satiating effect was still present. |
| CCK-8S | A slight effect was observed only at the highest dose (40 µg/kg). | The satiating effect had totally disappeared. |
Experimental Protocols
The following is a detailed methodology for a typical satiety study in rats comparing the effects of this compound and CCK-8S, based on established protocols.[4][5][6][7]
1. Animal Model:
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.[7]
-
Acclimatization: Animals should be allowed to acclimate to the housing conditions and handling for at least one week prior to the experiment.
2. Diet and Feeding Schedule:
-
Diet: Standard laboratory chow and water available ad libitum, unless a specific dietary protocol is being investigated.
-
Fasting: For studies on acute satiety, animals are typically fasted for a period of 18-24 hours prior to the experiment to ensure a robust feeding response.[4]
3. Drug Preparation and Administration:
-
Compounds: this compound and CCK-8S are typically dissolved in a vehicle such as sterile saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in these studies.[4]
-
Dosage: Doses can range from 1.6 to 40 µg/kg for both compounds to establish a dose-response relationship.[4]
4. Experimental Procedure:
-
Following the fasting period, animals are weighed and randomly assigned to treatment groups (vehicle, this compound at different doses, or CCK-8S at different doses).
-
The assigned treatment is administered via i.p. injection.
-
Immediately after injection, pre-weighed food is presented to the animals.
-
Food intake is measured at specific time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) by weighing the remaining food.[4][8] Spillage should be accounted for.
5. Data Analysis:
-
Food intake is typically expressed as grams of food consumed.
-
Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of different treatments and doses on food intake.
Signaling Pathways and Experimental Workflow
Signaling Pathway
Both this compound and CCK-8S exert their primary satiating effects through the activation of the CCK1 receptor (CCK1R), a G-protein coupled receptor. Upon binding, the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in vagal afferent neurons is believed to be the primary mechanism for inducing satiety. As CCK-8S also interacts with CCK2 receptors, its signaling can be more complex, potentially involving pathways linked to this receptor subtype.[9][10]
Caption: CCK1 Receptor Signaling Pathway for Satiety.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative satiety study of this compound and CCK-8S in a rat model.
Caption: Experimental Workflow for Satiety Study.
Conclusion
Both this compound and CCK-8S are effective in reducing food intake, confirming their roles as satiety agents. The primary distinction lies in their receptor selectivity and the duration of their effects. This compound, as a selective CCK-A receptor agonist, exhibits a more prolonged satiating effect compared to the mixed agonist CCK-8S.[4] This makes this compound a potentially more suitable tool for studies investigating sustained satiety or for therapeutic applications where a longer duration of action is desirable. Conversely, CCK-8S, by interacting with both CCK-A and CCK-B receptors, may be useful for studying the combined physiological roles of these receptor subtypes. The choice between these two compounds should be guided by the specific research question and the desired duration of the satiety effect.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the satiating effect of the CCKA receptor agonist this compound with CCK-8S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fat Preference: A Novel Model of Eating Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 67.20.83.195 [67.20.83.195]
- 9. The cholecystokinin receptor agonist, CCK-8, induces adiponectin production in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A71378: A Comparative Analysis of its High Selectivity for the CCK-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A71378's selectivity for the cholecystokinin-A (CCK-A) receptor over the cholecystokinin-B (CCK-B) receptor. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a significant and well-documented selectivity for the CCK-A receptor. This is evident from binding affinity (IC50) and functional activity (EC50) data from studies conducted on guinea pig tissues and cell lines.
| Parameter | CCK-A Receptor (Pancreas) | CCK-B Receptor (Cortex) | Gastrin Receptor (Gastric Glands) | Selectivity Ratio (CCK-B/CCK-A) | Selectivity Ratio (Gastrin/CCK-A) |
| IC50 (nM) | 0.4[1][2][3] | 300[1][2][3] | 1,200[1][2][3] | 750-fold | 3000-fold |
| EC50 (nM) | 0.16 (Amylase Secretion)[1][2] | 600 (Calcium Mobilization)[1][2] | Not Reported | 3750-fold | Not Applicable |
| 3.7 (Ileal Muscle Contraction)[1][2] |
Key Findings:
-
This compound exhibits a 750-fold higher binding affinity for the CCK-A receptor compared to the CCK-B receptor.[1][2][3]
-
The selectivity for the CCK-A receptor over the gastrin receptor is even more pronounced, at 3000-fold.[1][2][3]
-
Functionally, this compound is a potent agonist at the CCK-A receptor, stimulating pancreatic amylase secretion and ileal muscle contraction at nanomolar concentrations.[1][2] In contrast, its activity at the CCK-B receptor, measured by calcium mobilization, is significantly weaker.[1][2]
Experimental Methodologies
The determination of this compound's selectivity involves two primary types of experiments: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
Objective: To determine the IC50 value of this compound for CCK-A and CCK-B receptors.
General Protocol:
-
Membrane Preparation: Tissues rich in the target receptors (e.g., guinea pig pancreas for CCK-A, guinea pig cortex for CCK-B) are homogenized and centrifuged to isolate cell membranes containing the receptors.[4]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-CCK-8) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[4][5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.[4]
Functional Assays
These assays measure the biological response elicited by the binding of a compound to its receptor.
1. Pancreatic Amylase Secretion Assay (CCK-A Receptor)
Objective: To determine the EC50 value of this compound for stimulating a physiological response mediated by CCK-A receptors.
General Protocol:
-
Tissue Preparation: Acini (clusters of cells) are isolated from the guinea pig pancreas by enzymatic digestion.
-
Incubation: The pancreatic acini are incubated with varying concentrations of this compound.
-
Amylase Measurement: After incubation, the amount of amylase secreted into the supernatant is measured using a colorimetric assay.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal amylase secretion (EC50) is determined.
2. Intracellular Calcium Mobilization Assay (CCK-B Receptor)
Objective: To determine the EC50 value of this compound for a cellular response mediated by CCK-B receptors.
General Protocol:
-
Cell Culture: A cell line expressing CCK-B/gastrin receptors (e.g., NCI-H345 cells) is cultured.[1][2]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: The loaded cells are exposed to varying concentrations of this compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer.
-
Data Analysis: The concentration of this compound that elicits 50% of the maximal calcium response (EC50) is calculated.
Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq proteins.[6][7][8] Activation of these receptors initiates a cascade of intracellular events.
Caption: Simplified signaling pathway for CCK-A and CCK-B receptors.
Experimental Workflow
The overall process for validating the selectivity of a compound like this compound follows a logical progression from binding studies to functional characterization.
Caption: General workflow for validating this compound selectivity.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to A71378 as a Positive Control for CCK-A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A71378 with other selective Cholecystokinin-A (CCK-A) receptor agonists, offering supporting experimental data to establish this compound as a reliable positive control for in vitro and in vivo studies.
Introduction to CCK-A Receptor Agonists
The Cholecystokinin-A (CCK-A) receptor, a Gq protein-coupled receptor, plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety. Potent and selective agonists for the CCK-A receptor are invaluable tools for elucidating its function and for the development of therapeutic agents. This compound has emerged as a widely used positive control due to its high potency and selectivity for the CCK-A receptor over the CCK-B subtype.[1] This guide will compare this compound with other notable CCK-A receptor agonists, namely A71623 and AR-15849.
Comparative Analysis of CCK-A Receptor Agonists
The following table summarizes the binding affinities and functional potencies of this compound, A71623, and AR-15849 for the CCK-A receptor. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Functional Potency (EC50, nM) | Selectivity (fold vs. CCK-B) | Reference |
| This compound | Pancreatic CCK-A | 0.4 (IC50) | 0.16 (Amylase Secretion) | ~750 | [1] |
| Cortical CCK-B | 300 (IC50) | - | [1] | ||
| Gastrin | 1,200 (IC50) | 600 (Calcium Mobilization) | [1] | ||
| A71623 | CCK-A | High Affinity & Selectivity (qualitative) | Suppresses food intake | High | [2] |
| AR-15849 | CCK-A | 0.034 (Ki) | Comparable to CCK-8 (Phosphatidylinositol hydrolysis) | ~6,600 | [3] |
| CCK-B | 224 (Ki) | - | [3] |
Key Observations:
-
This compound demonstrates high potency for the pancreatic CCK-A receptor with an IC50 of 0.4 nM and an even greater functional potency in stimulating amylase secretion (EC50 = 0.16 nM).[1] Its selectivity for the CCK-A receptor over the CCK-B receptor is approximately 750-fold.[1]
-
AR-15849 exhibits a remarkably high affinity for the CCK-A receptor with a Ki of 0.034 nM and an exceptional selectivity of approximately 6,600-fold over the CCK-B receptor.[3] In functional assays, it is significantly more potent than CCK-8 in inhibiting feeding.[3]
-
While quantitative binding and potency data for A71623 is less consistently reported in direct comparative studies, it is recognized as a highly selective CCK-A receptor agonist that effectively suppresses food intake, a CCK-A receptor-mediated response.[2]
Signaling Pathways and Experimental Workflows
To understand the context of these compounds as positive controls, it is essential to visualize the downstream signaling pathways of CCK-A receptor activation and the typical experimental workflows used to assess this activation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CCK-A receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the CCK-A receptor.
-
Radioligand (e.g., [125I]CCK-8).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of the radioligand in the binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon CCK-A receptor activation.
Materials:
-
Cells stably expressing the CCK-A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.
Procedure:
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Measure the fluorescence intensity immediately and over time using a FLIPR or fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the EC50 value from the dose-response curve.
Pancreatic Amylase Secretion Assay
This is a classic functional assay to measure the physiological response to CCK-A receptor activation in pancreatic acinar cells.
Materials:
-
Isolated pancreatic acini.
-
Incubation buffer (e.g., HEPES-Ringer buffer supplemented with amino acids, glucose, and BSA).
-
This compound and other test compounds.
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Isolate pancreatic acini from a suitable animal model (e.g., guinea pig or rat).
-
Pre-incubate the acini in the incubation buffer at 37°C.
-
Add varying concentrations of the test compound (e.g., this compound) and incubate for a specified time (e.g., 30 minutes).
-
Terminate the incubation by centrifugation to separate the acini from the supernatant.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercially available kit and a spectrophotometer.
-
Express the amylase secretion as a percentage of the total amylase content in the acini.
-
Determine the EC50 value from the dose-response curve.
Conclusion
This compound serves as an excellent positive control for CCK-A receptor activation studies due to its well-characterized high potency and selectivity. This guide provides a comparative framework, including quantitative data and detailed experimental protocols, to assist researchers in utilizing this compound effectively and in comparing its performance with other selective CCK-A receptor agonists. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual aid for understanding the mechanisms and methodologies involved in CCK-A receptor research.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective CCK receptor agonists on food intake after central or peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A71378 and Endogenous Cholecystokinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic peptide A71378 and endogenous cholecystokinin (CCK), focusing on their receptor binding, functional activity, and signaling pathways. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Endogenous cholecystokinin is a crucial peptide hormone and neurotransmitter involved in a variety of physiological processes, including digestion, satiety, and anxiety.[1][2] It exerts its effects through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[3][4] this compound is a potent and highly selective synthetic agonist for the CCK-A receptor.[5][6] This guide will compare the key characteristics of this compound and the most abundant and biologically active form of endogenous CCK, the octapeptide CCK-8.
Data Presentation
Table 1: Receptor Binding Affinity (IC50)
The following table summarizes the inhibitory concentration (IC50) values of this compound and CCK-8 at CCK-A and CCK-B receptors, providing a measure of their binding affinities. Lower IC50 values indicate higher binding affinity.
| Compound | CCK-A Receptor (nM) | CCK-B Receptor (nM) | Gastrin Receptor (nM) | Selectivity (CCK-B/CCK-A) |
| This compound | 0.4[5][7] | 300[5][7] | 1200[5][7] | 750-fold |
| CCK-8 | ~2[8] | High Affinity | - | Non-selective |
Note: The gastrin receptor is now known to be identical to the CCK-B receptor.[9] CCK-8 is a non-selective agonist with high affinity for both CCK-A and CCK-B receptors.[4][10]
Table 2: Functional Potency (EC50)
This table presents the effective concentration (EC50) values of this compound and CCK-8 in various functional assays, indicating their potency in eliciting a biological response. Lower EC50 values signify higher potency.
| Compound | Pancreatic Amylase Secretion (nM) | Ileal Muscle Contraction (nM) | Intracellular Calcium Mobilization (CCK-B/gastrin expressing cells) (nM) |
| This compound | 0.16[5][7] | 3.7[5][7] | 600[5] |
| CCK-8 | 5 x 10-1[11] | - | - |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound or CCK-8) to CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., guinea pig pancreas for CCK-A, guinea pig cortex for CCK-B) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[5][12] The final membrane pellet is resuspended in a suitable assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[10][13]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[14]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Pancreatic Amylase Secretion Assay
Objective: To measure the potency of a secretagogue (e.g., this compound or CCK-8) in stimulating amylase release from pancreatic acinar cells.
Methodology:
-
Isolation of Pancreatic Acini: The pancreas is removed from an animal model (e.g., rat or guinea pig) and digested with enzymes like collagenase to isolate pancreatic acini.[15] The acini are then suspended in a physiological buffer.
-
Stimulation: The isolated acini are incubated with various concentrations of the test compound (this compound or CCK-8) for a defined period (e.g., 30 minutes) at 37°C.[11]
-
Sample Collection: After incubation, the acini are centrifuged, and the supernatant containing the secreted amylase is collected.
-
Amylase Activity Measurement: The amylase activity in the supernatant is determined using a colorimetric or fluorometric assay.[16][17] One common method involves measuring the rate of hydrolysis of a starch substrate.[18][19]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal amylase secretion (EC50) is calculated from the dose-response curve.
Mandatory Visualization
References
- 1. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 10. atsbio.com [atsbio.com]
- 11. Effect of CCK-octapeptide and secretin on amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amylase secretion by isolated pancreatic acini after acute cholecystokinin treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elevation of serum pancreatic amylase and distortion of pancreatic cyto-architecture in type 1 diabetes mellitus rats treated with Ocimum gratissimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lab Report : Pancreatic Amylase Experiment - 1903 Words | Bartleby [bartleby.com]
- 19. uomus.edu.iq [uomus.edu.iq]
Replicating Published Findings on the Selective CCK-A Receptor Agonist A71378: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor agonist A71378 with other relevant compounds, supported by experimental data from published studies. It is designed to assist researchers in replicating and expanding upon key findings related to the physiological effects of CCK-A receptor activation. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of the associated signaling pathways and experimental workflows.
Comparative Efficacy and Selectivity of this compound
This compound is a potent and highly selective agonist for the CCK-A receptor, a key regulator of various physiological processes, including satiety, pancreatic secretion, and gastrointestinal motility.[1] Its selectivity is attributed to the N-methylation of the Asp residue in its structure.[1] The following tables summarize the in vitro and in vivo data comparing this compound to the non-selective CCK agonist, cholecystokinin octapeptide (CCK-8S), and another selective CCK-A agonist, A-71623.
In Vitro Receptor Binding and Functional Potency
| Compound | CCK-A Receptor (IC50, nM) | CCK-B Receptor (IC50, nM) | Gastrin Receptor (IC50, nM) | Pancreatic Amylase Secretion (EC50, nM) | Ileal Muscle Contraction (EC50, nM) | Intracellular Ca2+ Mobilization (NCI-H345 cells, EC50, nM) |
| This compound | 0.4 [1] | 300 [1] | 1,200 [1] | 0.16 [1] | 3.7 [1] | 600 [1] |
| A-71623 | 3.7 | >10,000 | - | - | - | - |
Table 1: In vitro comparison of this compound and A-71623, demonstrating the high potency and selectivity of this compound for the CCK-A receptor.
In Vivo Satiating Effects: this compound vs. CCK-8S
A study comparing the effects of this compound and CCK-8S on food intake in 24-hour food-deprived rats revealed a longer-lasting satiating effect of this compound.[2]
| Compound | Dose (µg/kg) | Food Intake Reduction (First Hour) | Food Intake Reduction (2-4 Hours Post-Administration) |
| This compound | 1.6, 8.0, 40 | Similar to CCK-8S[2] | Sustained reduction in food intake[2] |
| CCK-8S | 1.6, 8.0, 40 | Similar to this compound[2] | Effect diminished, only slight reduction at the highest dose (40 µg/kg) after 2 hours, and no effect after 4 hours.[2] |
Table 2: In vivo comparison of the satiating effects of this compound and CCK-8S in rats.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to aid in the design of replication studies, the following diagrams illustrate the key signaling pathway activated by CCK-A receptor agonists and a general workflow for in vivo satiety studies.
References
A Comparative Guide to the Combined Use of A71378 and CCK Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective cholecystokinin-A (CCK-A) receptor agonist, A71378, when used in combination with various CCK receptor antagonists. The data presented herein is compiled from multiple experimental studies to offer an objective overview of their interactions and performance. This document is intended to assist researchers in designing experiments and interpreting results related to the physiological and pharmacological roles of CCK receptor subtypes.
This compound is a potent and highly selective agonist for the CCK-A receptor, demonstrating significantly lower affinity for CCK-B and gastrin receptors[1][2]. Its primary actions include stimulating pancreatic amylase secretion and inducing ileal muscle contraction[1][2]. Understanding how CCK receptor antagonists modulate these effects is crucial for dissecting the specific roles of CCK receptor subtypes in various physiological processes.
Comparative Efficacy of CCK Receptor Antagonists on this compound-induced Responses
The following tables summarize the quantitative data on the potency and efficacy of different CCK receptor antagonists in modulating the effects of this compound and other CCK agonists.
Table 1: Antagonism of CCK Agonist-Induced Ileal Contraction in Guinea Pig
| Antagonist | Agonist | Antagonist Potency (pA2) | Receptor Selectivity | Reference |
| Devazepide (L-364,718) | Sincalide (CCK-8) | 10.02 | CCK-A Selective | [3] |
| Lorglumide | Sincalide (CCK-8) | 7.30 | CCK-A Selective | [3] |
| L-365,260 | Sincalide (CCK-8) | 7.77 | CCK-B Selective | [3] |
Note: Data from a study using Sincalide (CCK-8), a non-selective CCK agonist that also acts on CCK-A receptors to induce ileal contraction.
Table 2: Inhibition of CCK Agonist-Induced Pepsinogen Release by L-364,718 (Devazepide)
| Agonist | L-364,718 Concentration | Inhibition of Pepsinogen Release | Reference |
| This compound (up to 1 nM) | 0.1 µM | Complete Inhibition | [4] |
| Gastrin-17-I | 0.1 µM | Partial Inhibition (30-40% of gastrin-stimulated release was insensitive) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CCK-A receptor activation by this compound and a general workflow for studying the interaction between this compound and CCK receptor antagonists.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of A71378: A Comparison with Knockout Models and Alternative Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholecystokinin-A (CCK-A) receptor agonist A71378 with alternative compounds, supported by experimental data. We delve into the validation of its on-target effects, emphasizing the conceptual role of knockout models in this process, and provide detailed methodologies for key validation assays.
This compound is a potent and highly selective peptide analog agonist for the CCK-A receptor, a key player in gastrointestinal functions and appetite regulation.[1] Validating that the observed physiological effects of this compound are indeed mediated by its intended target, the CCK-A receptor, is crucial for its development as a specific pharmacological tool or therapeutic agent. The gold standard for such validation involves the use of knockout animal models.
The Crucial Role of Knockout Models in On-Target Validation
This provides a clear experimental framework for validating this compound. It is expected that this compound, owing to its high selectivity for the CCK-A receptor, would show robust activity in wild-type animals but would be largely inactive in CCK1R-/- mice. This stark contrast in response would provide definitive evidence that the effects of this compound are mediated through the CCK-A receptor.
Experimental Workflow for On-Target Validation
The logical workflow for validating the on-target effects of this compound using a knockout model is depicted below.
Caption: Workflow for validating this compound on-target effects.
This compound Performance Data and Comparison with Alternatives
This compound exhibits high potency and selectivity for the CCK-A receptor. Below is a comparison of its binding affinity and functional potency with other CCK-A receptor agonists.
| Compound | Receptor | IC50 (nM) | EC50 (nM) | Selectivity (CCK-A vs CCK-B) |
| This compound | CCK-A | 0.4 | 0.16 (Pancreatic Amylase Secretion) | ~750-fold |
| CCK-B | 300 | 600 (Calcium Mobilization) | ||
| Gastrin | 1,200 | - | ||
| A-71623 | CCK-A | - | - | High |
| AR-R 15849 | CCK-A | - | - | High |
| CCK-8 (non-selective) | CCK-A | ~1-5 | ~0.1-1 | ~1 |
| CCK-B | ~1-5 | ~1-10 |
Data compiled from publicly available literature.[1][4]
Signaling Pathway of CCK-A Receptor Activation
Activation of the CCK-A receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade, primarily through the Gq/11 G-protein pathway.
Caption: CCK-A receptor signaling pathway.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of this compound for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from cells expressing human CCK-A or CCK-B receptors.
-
Radioligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8).
-
This compound and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate specific binding and plot as a function of the competitor concentration to determine the IC50 value.
Pancreatic Amylase Secretion Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating pancreatic enzyme secretion.
Materials:
-
Isolated pancreatic acini from wild-type and CCK1R-/- mice.
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 0.1% BSA and 1 mg/mL soybean trypsin inhibitor.
-
This compound at various concentrations.
-
Amylase activity assay kit.
Procedure:
-
Isolate pancreatic acini by collagenase digestion.
-
Pre-incubate the acini in KRH buffer at 37°C for 30 minutes.
-
Incubate the acini with varying concentrations of this compound for 30 minutes at 37°C.
-
Centrifuge the samples to separate the acini from the supernatant.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercial assay kit, typically by monitoring the cleavage of a chromogenic substrate.
-
Express the amylase secretion as a percentage of the total amylase content in the acini.
-
Plot the amylase secretion against the concentration of this compound to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to induce intracellular calcium release.
Materials:
-
Cells expressing CCK-A or CCK-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye in HBSS at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of this compound concentration to determine the EC50 value.
Conclusion
This compound is a valuable research tool due to its high potency and selectivity for the CCK-A receptor. While direct knockout validation studies for this compound are not prominent in the literature, the established methodology using CCK1R-/- mice with other agonists provides a clear and robust framework for confirming its on-target effects. The provided experimental protocols offer a starting point for researchers to independently verify the pharmacological properties of this compound and compare its performance against other CCK-A receptor agonists. This rigorous approach to on-target validation is essential for the confident interpretation of experimental results and the advancement of drug discovery programs targeting the CCK-A receptor.
References
- 1. This compound: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CCK-A receptor for pancreatic function in mice: a study in CCK-A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the murine CCK1 receptor gene reduces intestinal lipid-induced feedback inhibition of gastric function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
A71378: A Comparative Analysis of In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of A71378, a highly selective cholecystokinin-A (CCK-A) receptor agonist. The information is compiled from peer-reviewed scientific literature to support research and development efforts in gastroenterology and related fields.
Summary of Potency
Quantitative Data Presentation
In Vitro Potency of this compound
| Parameter | Tissue/Cell Line | Receptor Type | Value (nM) | Reference |
| IC50 | Guinea Pig Pancreas | CCK-A | 0.4 | [1] |
| Guinea Pig Cortex | CCK-B | 300 | [1] | |
| Guinea Pig Gastric Gland | Gastrin | 1,200 | [1] | |
| EC50 | Guinea Pig Pancreas (Amylase Secretion) | CCK-A | 0.16 | [1] |
| Guinea Pig Ileum (Muscle Contraction) | CCK-A | 3.7 | [1] | |
| NCI-H345 Cells (Calcium Mobilization) | CCK-B/Gastrin | 600 | [1] |
In Vivo Potency of this compound
Quantitative in vivo potency data, such as an ED50 for specific physiological responses, is not extensively reported in the available literature. Studies have primarily utilized this compound as a selective CCK-A agonist to probe the physiological roles of this receptor in animal models.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound, as a CCK-A receptor agonist, initiates a well-defined intracellular signaling cascade upon binding to its receptor on target cells, such as pancreatic acinar cells. This pathway primarily involves the activation of Phospholipase C (PLC), leading to downstream effects.
Caption: this compound signaling cascade via the CCK-A receptor.
In Vitro Potency Determination Workflow
A typical workflow to determine the in vitro potency of this compound involves isolated tissue or cell-based assays.
References
Safety Operating Guide
Navigating the Disposal of A71378: A Guide to Laboratory Safety and Chemical Handling
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of A71378, a potent and selective CCK-A receptor agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its potent biological activity necessitates that it be treated as a hazardous chemical waste. Adherence to the following general laboratory chemical waste disposal guidelines is imperative to ensure the safety of laboratory personnel and the environment.
Core Principles of Hazardous Chemical Waste Disposal
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a few key principles: identification, segregation, containment, and proper labeling. All laboratory personnel must be trained on these procedures to minimize risks.[1] Hazardous wastes should never be disposed of down the sink, evaporated in fume hoods, or thrown in the regular trash.[1][2]
Quantitative Data on Hazardous Waste Characteristics
To understand the rationale behind the stringent disposal procedures, the following table summarizes the key characteristics that define hazardous waste. A chemical is considered hazardous if it exhibits one or more of the following traits.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can cause fire through friction, or oxidizers.[3] | Ethanol, acetone, sodium nitrate[3] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[3] | Hydrochloric acid, sodium hydroxide[3] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[3] | Sodium metal, potassium cyanide, picric acid[3] |
| Toxicity | Harmful or fatal when ingested or absorbed. This includes acutely toxic chemicals, often referred to as "P-listed" waste.[3] | Sodium azide, osmium tetroxide[3] |
Given that this compound is a potent biological agent, it should be handled with the assumption of toxicity, warranting its disposal as a hazardous chemical waste.
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizers to prevent dangerous reactions.[4]
2. Use of Appropriate Waste Containers:
-
Select a waste container that is chemically compatible with this compound and any solvents used in the waste solution. Plastic containers are often preferred for their durability.[3]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[5] The original container may be used if it is in good condition.[4]
-
Do not use food-grade containers for hazardous waste storage.[4]
3. Proper Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[6]
-
The label must include the full chemical name ("this compound") and a list of all other constituents in the container, including solvents and their approximate concentrations.
-
Indicate the primary hazard associated with the waste (e.g., "Toxic").
-
Include the name of the Principal Investigator (PI) and the laboratory room number.[6]
-
Mark the date when the first drop of waste was added to the container.
4. Storage of this compound Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
The SAA must be a well-ventilated and secure location to prevent unauthorized access.[2]
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" waste, the limit is one quart for liquids or one kilogram for solids.[3]
5. Disposal of Empty this compound Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[1]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.[3]
-
Do not allow hazardous waste to accumulate in the laboratory for more than one year from the initial accumulation date.[4]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions required.
Caption: Workflow for the safe disposal of this compound hazardous chemical waste.
References
Navigating the Safe Handling of A71378: A Guide for Laboratory Professionals
Absence of a specific Material Safety Data Sheet (MSDS) for A71378 necessitates a cautious approach based on established best practices for handling potent, uncharacterized research compounds. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound. The following recommendations are grounded in the precautionary principle, treating the substance as potentially hazardous in the absence of comprehensive safety data.
Immediate Safety and Handling Protocols
Given that this compound is a potent and selective CCK-A receptor agonist, it is crucial to prevent accidental exposure.[1][2] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal contact. Strict adherence to standard operating procedures for handling potent compounds is mandatory.
Key Handling Principles:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Avoid Aerosol Generation: Procedures that may generate dust or aerosols should be avoided. If such procedures are necessary, they must be performed in a contained environment.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area, restrict access, and follow established institutional procedures for hazardous material cleanup.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Minimum PPE Requirements |
| Low-Intensity | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat |
| (e.g., weighing, preparing solutions in a fume hood) | |
| Medium-Intensity | - Nitrile gloves (double-gloving)- Chemical splash goggles- Laboratory coat- Disposable sleeves |
| (e.g., in-vitro experiments, cell culture) | |
| High-Intensity | - Nitrile gloves (double-gloving)- Face shield and chemical splash goggles- Chemical-resistant disposable gown or suit- Respiratory protection (consult with your institution's safety officer for appropriate respirator selection) |
| (e.g., potential for aerosol generation, handling large quantities) |
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is essential for safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier recommends storage at room temperature in the continental US, but this may vary elsewhere.[2] Always refer to the Certificate of Analysis for specific storage conditions.[2]
-
Clearly label the storage location with the compound's identity and hazard warnings.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Safe Handling Workflow for this compound
The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained on the specific hazards of the compounds they handle and the appropriate safety procedures. Always consult your institution's safety policies and procedures before working with any new chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
